molecular formula C8H6BrFO3 B2531994 3-Bromo-5-fluoro-4-methoxybenzoic acid CAS No. 445019-47-6

3-Bromo-5-fluoro-4-methoxybenzoic acid

Cat. No.: B2531994
CAS No.: 445019-47-6
M. Wt: 249.035
InChI Key: DIHPLBXMGUGUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-4-methoxybenzoic acid is a halogen- and methoxy-substituted benzoic acid with the molecular formula C₈H₆BrFO₃ and a molecular weight of 249.03 g/mol . Its structure is defined by the SMILES string O=C(O)C1=CC(F)=C(OC)C(Br)=C1 . This compound is characterized by its benzoic acid core, which is functionalized with bromo, fluoro, and methoxy groups at the 3, 5, and 4 positions of the ring, respectively. This specific arrangement of substituents makes it a valuable building block in organic synthesis and medicinal chemistry research. Benzoic acid derivatives are widely investigated for their biological activities and are frequently used in the manufacture of pharmaceuticals and as important inhibitors for bacterial growth . They also serve as crucial intermediates for developing compounds with specific electronic and structural properties. As a high-purity chemical, it is suitable for use in various research applications, including method development, chemical synthesis, and as a standard in analytical studies. The product must be stored sealed in a dry environment at room temperature . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHPLBXMGUGUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

445019-47-6
Record name 3-bromo-5-fluoro-4-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Bromo-5-fluoro-4-methoxybenzoic Acid: A Strategic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Highly functionalized aromatic scaffolds offer a pre-validated entry point for exploring chemical space and optimizing drug-like properties. This guide provides an in-depth technical analysis of 3-Bromo-5-fluoro-4-methoxybenzoic acid, a versatile trifunctionalized benzoic acid derivative. We will dissect its core chemical properties, propose a robust synthetic pathway, and explore its strategic applications in drug design. The interplay of its bromo, fluoro, methoxy, and carboxylic acid moieties provides medicinal chemists with a powerful tool for lead generation and optimization, enabling precise modulation of physicochemical properties, metabolic stability, and target engagement. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced chemical scaffolds in their discovery programs.

Molecular Profile and Physicochemical Properties

3-Bromo-5-fluoro-4-methoxybenzoic acid is a unique scaffold where each substituent serves a distinct and critical role in modulating the molecule's electronic, steric, and pharmacokinetic profile. Understanding these individual contributions is key to unlocking its full potential in a drug design context.

The aromatic ring is decorated with two electron-withdrawing halogens (Br and F) and an electron-donating methoxy group (-OCH₃). The fluorine atom, being highly electronegative, and the bromine atom both inductively withdraw electron density. The methoxy group, conversely, donates electron density through resonance. The carboxylic acid is a strongly deactivating, meta-directing group. This complex electronic interplay governs the reactivity of the aromatic ring and the acidity of the carboxyl group.

Table 1: Physicochemical Properties of 3-Bromo-5-fluoro-4-methoxybenzoic Acid and Related Analogs

Property3-Bromo-5-fluoro-4-methoxybenzoic Acid3-Bromo-5-methoxybenzoic acid[1]4-Fluoro-3-methoxybenzoic acid[2]3-Bromo-4-fluorobenzoic acid[3]
Molecular Formula C₈H₆BrFO₃C₈H₇BrO₃C₈H₇FO₃C₇H₄BrFO₂
Molecular Weight 249.03 g/mol 231.04 g/mol 170.14 g/mol 219.01 g/mol
XLogP3 (Predicted) ~2.5 - 3.02.91.9Not Available
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 3332
Polar Surface Area ~55-65 Ų46.5 Ų46.5 ŲNot Available
pKa (Predicted) ~3.5 - 4.0Not AvailableNot AvailableNot Available

Note: Values for the title compound are estimated based on the properties of its structural analogs and established principles of physical organic chemistry. The presence of two electron-withdrawing halogens is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to a non-halogenated analog.

Synthesis and Chemical Reactivity for Drug Design

The utility of a building block is defined by its accessibility and the versatility of its functional groups. 3-Bromo-5-fluoro-4-methoxybenzoic acid is designed for synthetic elaboration, with each functional group serving as a handle for specific, high-yield chemical transformations.

Proposed Synthetic Strategy

A plausible and efficient laboratory synthesis can be envisioned starting from the commercially available 4-methoxybenzoic acid. The strategy involves a regioselective introduction of the halogen substituents.

G cluster_0 Proposed Synthetic Pathway Start 4-Methoxybenzoic Acid Intermediate1 3-Bromo-4-methoxybenzoic Acid Start->Intermediate1   Electrophilic   Bromination   (e.g., Br₂, FeBr₃) Final 3-Bromo-5-fluoro-4-methoxybenzoic Acid Intermediate1->Final   Electrophilic   Fluorination   (e.g., Selectfluor®) G cluster_reactions Key Transformations in Medicinal Chemistry main 3-Bromo-5-fluoro-4-methoxybenzoic Acid COOH Br amide Amide Formation (Peptide Coupling) main:f0->amide R-NH₂, Coupling Agent (e.g., EDC, HOBt) ester Esterification (Prodrugs) main:f0->ester R-OH, Acid Catalyst suzuki Suzuki Coupling (C-C Bond Formation) main:f1->suzuki Ar-B(OH)₂, Pd Catalyst buchwald Buchwald-Hartwig (C-N Bond Formation) main:f1->buchwald R₂-NH, Pd Catalyst

Sources

The Therapeutic Potential of 3-Bromo-5-fluoro-4-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted benzoic acid scaffolds are cornerstones in medicinal chemistry, offering a versatile framework for the development of novel therapeutics. This technical guide delves into the untapped therapeutic potential of a unique subclass: 3-Bromo-5-fluoro-4-methoxybenzoic acid and its derivatives. While direct literature on this specific scaffold is emerging, a comprehensive analysis of structurally related compounds provides a strong rationale for its investigation as a source of new drug candidates. This document will explore the synthetic accessibility of these derivatives, predict their therapeutic promise based on established structure-activity relationships (SAR) of analogous compounds, and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical space. The strategic incorporation of bromine, fluorine, and a methoxy group onto the benzoic acid core presents a unique combination of physicochemical properties poised for modulation of various biological targets.

Introduction: The Strategic Design of a Privileged Scaffold

The benzoic acid motif is a recurring structural element in a multitude of approved drugs and clinical candidates. Its prevalence stems from its ability to engage in key interactions with biological targets, such as hydrogen bonding and electrostatic interactions, and its synthetic tractability. The therapeutic landscape of substituted benzoic acids is vast, with derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[1]

The focus of this guide, 3-Bromo-5-fluoro-4-methoxybenzoic acid, is a strategically designed scaffold. The inclusion of a bromine atom can enhance binding affinity and metabolic stability, while the fluorine atom can modulate pKa, improve membrane permeability, and block metabolic degradation. The methoxy group, an electron-donating substituent, is known to influence the electronic properties of the aromatic ring and can participate in crucial hydrogen bonding interactions with target proteins. This unique combination of substituents suggests a high potential for developing derivatives with novel and potent biological activities.

Synthetic Pathways and Derivative Generation

Proposed Synthesis of the Core Scaffold

A plausible synthetic route can be extrapolated from known syntheses of similar halogenated and methoxylated benzoic acids. A potential pathway could commence from a commercially available starting material such as 4-fluoro-3-methoxybenzoic acid.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid

  • Starting Material: 4-Fluoro-3-methoxybenzoic acid.

  • Reaction: Electrophilic aromatic substitution (bromination).

  • Reagents: N-Bromosuccinimide (NBS) as the bromine source and a suitable catalyst such as sulfuric acid.

  • Solvent: A polar aprotic solvent like acetonitrile.

  • Procedure: a. Dissolve 4-fluoro-3-methoxybenzoic acid in acetonitrile. b. Add a catalytic amount of sulfuric acid. c. Slowly add N-Bromosuccinimide in portions at room temperature. d. Stir the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate. f. Extract the product with an organic solvent such as ethyl acetate. g. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography or recrystallization to yield 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Synthesis of Amide and Ester Derivatives

The carboxylic acid functionality of the core scaffold serves as a versatile handle for the synthesis of a diverse library of amide and ester derivatives. These derivatives are of particular interest as they can exhibit significantly different biological activities and pharmacokinetic profiles compared to the parent carboxylic acid.[2]

Experimental Protocol: Synthesis of Amide Derivatives

  • Activation of the Carboxylic Acid: Convert the carboxylic acid to a more reactive acyl chloride.

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride.

  • Procedure (Acyl Chloride Formation): a. Reflux 3-Bromo-5-fluoro-4-methoxybenzoic acid with an excess of thionyl chloride for 2-4 hours. b. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Bromo-5-fluoro-4-methoxybenzoyl chloride.

  • Amide Formation: React the acyl chloride with a primary or secondary amine.

  • Procedure (Amidation): a. Dissolve the desired amine in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine). b. Add the crude 3-Bromo-5-fluoro-4-methoxybenzoyl chloride dropwise at 0°C. c. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). d. Wash the reaction mixture with water and brine. e. Dry the organic layer and concentrate to obtain the crude amide derivative. f. Purify by column chromatography.

Experimental Protocol: Synthesis of Ester Derivatives

  • Fischer Esterification: A classic method for ester synthesis.

  • Reagents: The desired alcohol and a catalytic amount of strong acid (e.g., sulfuric acid).

  • Procedure: a. Dissolve 3-Bromo-5-fluoro-4-methoxybenzoic acid in an excess of the desired alcohol. b. Add a catalytic amount of concentrated sulfuric acid. c. Heat the mixture to reflux for several hours, monitoring by TLC. d. After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution). e. Extract the ester with an organic solvent. f. Wash, dry, and concentrate the organic layer. g. Purify the ester derivative by column chromatography.

Synthesis_Workflow start 4-Fluoro-3-methoxybenzoic Acid core 3-Bromo-5-fluoro-4-methoxybenzoic Acid start->core Bromination (NBS, H₂SO₄) acyl_chloride 3-Bromo-5-fluoro-4-methoxybenzoyl Chloride core->acyl_chloride Activation (SOCl₂) ester Ester Derivatives core->ester Esterification (R-OH, H⁺) amide Amide Derivatives acyl_chloride->amide Amidation (R₁R₂NH)

Predicted Therapeutic Potential and Structure-Activity Relationship (SAR) Insights

Based on the extensive literature on structurally similar compounds, derivatives of 3-Bromo-5-fluoro-4-methoxybenzoic acid are predicted to have significant potential in several therapeutic areas, most notably in oncology.

Anticancer Activity

Substituted benzoyl compounds have been widely investigated as anticancer agents.[3][4] The therapeutic efficacy of these compounds is often linked to their ability to inhibit key cellular processes such as cell proliferation and induce apoptosis.

Structure-Activity Relationship (SAR) Insights:

  • Amide and Ester Moieties: The conversion of the carboxylic acid to amide or ester derivatives is a common strategy to enhance anticancer activity. These modifications can improve cell permeability and allow for more specific interactions with biological targets.[2]

  • Substituent Effects: The nature and position of substituents on the phenyl ring are critical for activity. Electron-donating groups, such as the methoxy group in our core scaffold, have been shown to increase anticancer potency in some series of compounds.[5]

  • Halogenation: The presence of halogens like bromine and fluorine can significantly impact activity. Bromine can form halogen bonds with protein targets, while fluorine can enhance metabolic stability and binding affinity.[6]

Potential Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Many methoxybenzoyl derivatives exert their anticancer effects by inhibiting tubulin polymerization, a critical process for cell division.[4][7] This leads to cell cycle arrest and apoptosis.

  • Enzyme Inhibition: These derivatives could act as inhibitors of various enzymes implicated in cancer progression, such as kinases or histone deacetylases (HDACs).[6]

Table 1: Predicted Anticancer Potential and Rationale

Derivative ClassPredicted ActivityRationale based on Analogous CompoundsKey SAR Insights
Amide Derivatives HighAmide derivatives of substituted benzoic acids have shown potent antiproliferative activity against various cancer cell lines.[3][5]The nature of the amine substituent will be critical for activity. Aromatic and heterocyclic amines are promising candidates.
Ester Derivatives Moderate to HighEsterification can improve cellular uptake and lead to potent anticancer effects.[8]The size and nature of the alcohol moiety will influence activity and pharmacokinetic properties.

Anticancer_Mechanism compound 3-Bromo-5-fluoro-4-methoxybenzoic Acid Derivative tubulin Tubulin Polymerization compound->tubulin Inhibition enzyme Cancer-Related Enzyme (e.g., Kinase) compound->enzyme Inhibition cell_cycle Cell Cycle Arrest tubulin->cell_cycle enzyme->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Other Potential Therapeutic Areas

Beyond oncology, the structural features of 3-Bromo-5-fluoro-4-methoxybenzoic acid derivatives suggest potential applications in other therapeutic areas:

  • Anti-inflammatory Activity: Benzoic acid derivatives are known to possess anti-inflammatory properties.[1] The derivatives of the title compound could potentially inhibit inflammatory pathways.

  • Antimicrobial Activity: The presence of halogens and the aromatic core are features found in many antimicrobial agents.[9]

Experimental Validation: A Roadmap for Researchers

To validate the predicted therapeutic potential, a systematic experimental approach is necessary.

In Vitro Biological Evaluation

Experimental Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., NIH/3T3) for selectivity assessment.[3]

  • Procedure: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the synthesized derivatives for 48-72 hours. c. Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO. e. Measure the absorbance at 570 nm using a microplate reader. f. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[6]

Mechanism of Action Studies

For compounds that exhibit significant cytotoxicity, further studies are required to elucidate their mechanism of action.

  • Cell Cycle Analysis: Use flow cytometry to determine if the compounds induce cell cycle arrest at a specific phase (e.g., G2/M phase).[5]

  • Apoptosis Assays: Employ techniques like Annexin V/PI staining to confirm if the compounds induce apoptosis.

  • Enzyme Inhibition Assays: If a specific enzyme target is hypothesized, perform in vitro enzyme inhibition assays to determine the inhibitory potency (e.g., IC50 or Ki values).

Experimental_Validation_Workflow synthesis Synthesis of Derivatives cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity active_compounds Identification of Active Compounds cytotoxicity->active_compounds mechanism Mechanism of Action Studies active_compounds->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Conclusion and Future Directions

The 3-Bromo-5-fluoro-4-methoxybenzoic acid scaffold represents a promising, yet underexplored, area for drug discovery. Based on a thorough analysis of structurally related compounds, its derivatives, particularly amides and esters, are predicted to possess significant therapeutic potential, most notably as anticancer agents. The strategic combination of bromo, fluoro, and methoxy substituents provides a unique set of physicochemical properties that can be leveraged for potent and selective biological activity.

This technical guide provides a foundational roadmap for researchers to embark on the synthesis and biological evaluation of this novel class of compounds. The provided experimental protocols and SAR insights are intended to accelerate the discovery of new drug candidates. Future research should focus on the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays to fully unlock the therapeutic potential of the 3-Bromo-5-fluoro-4-methoxybenzoic acid scaffold.

References

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2009). PMC. Retrieved February 13, 2026, from [Link]

  • Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. (n.d.). Bentham Science Publisher. Retrieved February 13, 2026, from [Link]

  • Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression. (2020). PMC. Retrieved February 13, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2024). PMC. Retrieved February 13, 2026, from [Link]

  • Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. (2006). PubMed. Retrieved February 13, 2026, from [Link]

  • Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases. (2014). PubMed. Retrieved February 13, 2026, from [Link]

  • Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. (2023). SciELO. Retrieved February 13, 2026, from [Link]

  • Synthesis of 3-bromo-4-fluoro-benzoic acid amide. (n.d.). PrepChem.com. Retrieved February 13, 2026, from [Link]

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2019). PMC. Retrieved February 13, 2026, from [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: SAR & Synthetic Utility of 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Scaffold

In modern Fragment-Based Drug Discovery (FBDD), 3-Bromo-5-fluoro-4-methoxybenzoic acid represents a "privileged" scaffold modifier. Unlike simple benzoic acids, this tri-substituted core offers three distinct vectors for optimization, allowing researchers to simultaneously address metabolic stability (via Fluorine), selectivity (via Bromine-mediated halogen bonding), and solubility/electronic tuning (via Methoxy).

This guide dissects the Structure-Activity Relationship (SAR) of this specific pharmacophore, providing validated synthetic routes and mechanistic insights into its role in kinase inhibition and antimicrobial agent design.

Chemoinformatic Profile & Structural Logic

Before deploying this building block, it is critical to understand its physicochemical "personality." The combination of an electron-withdrawing halogen (F) and an electron-donating group (OMe) creates a unique "push-pull" electronic environment around the carboxylic acid.

Table 1: Physicochemical Properties
PropertyValue (Approx.)SAR Implication
Molecular Weight 249.03 g/mol Ideal for Fragment-Based Drug Design (Rule of 3 compliant).
cLogP ~2.3 - 2.5Moderate lipophilicity; ensures membrane permeability without aggregation.
pKa (COOH) ~3.8 - 4.0Slightly more acidic than benzoic acid (4.2) due to inductive effect of F/Br.
H-Bond Donors 1 (COOH)Primary handle for amide coupling or salt bridge formation.
H-Bond Acceptors 3 (COOH, OMe, F)Fluorine acts as a weak acceptor; OMe is a strong acceptor.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Access: Validated Protocols

Reliable access to the scaffold is the prerequisite for SAR exploration. The most robust route utilizes the electrophilic aromatic substitution (bromination) of the commercially available 3-fluoro-4-methoxybenzoic acid.

Protocol A: Regioselective Bromination

Rationale: The methoxy group is a strong ortho/para director. Since the para position is blocked by the carboxyl group (or carboxylate), and one ortho position is occupied by Fluorine, bromination is directed to the remaining ortho position (C3) relative to the methoxy group.

Step-by-Step Methodology:

  • Reagents: 3-Fluoro-4-methoxybenzoic acid (1.0 eq), Bromine (

    
    , 1.1 eq), Glacial Acetic Acid (Solvent), Iron(III) bromide (
    
    
    
    , cat. 5 mol%).
  • Setup: Charge a round-bottom flask with the starting acid and acetic acid. Cool to 0°C.

  • Addition: Add

    
    . Add 
    
    
    
    dropwise over 30 minutes to control exotherm.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours. Monitor by LC-MS (Target [M-H]- = 247/249).

  • Workup: Quench with aqueous Sodium Bisulfite (

    
    ) to remove excess bromine. Precipitate by pouring into ice water.
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    
    H NMR should show loss of the C3 proton and retention of the C2/C6 coupling pattern.
    
Visualization: Synthetic Workflow

The following diagram illustrates the logical flow of synthesis and downstream derivatization.

SynthesisWorkflow Start 3-Fluoro-4-methoxybenzoic acid Reagents Br2 / FeBr3 / AcOH (Electrophilic Bromination) Start->Reagents Product 3-Bromo-5-fluoro-4-methoxybenzoic acid (Core Scaffold) Reagents->Product  Regioselective  Substitution Deriv1 Amide Coupling (Kinase Inhibitors) Product->Deriv1 Deriv2 Heterocycle Formation (Oxadiazoles) Product->Deriv2

Figure 1: Synthetic route transforming the fluoro-anisic precursor into the brominated scaffold, enabling divergent synthesis of bioactive libraries.

Deep Dive: Structure-Activity Relationship (SAR)

This section explains why you would choose this specific substitution pattern. It is not random; it is a calculated "Multipolar Pharmacophore."

The Bromine Vector: The "Sigma-Hole" Effect

Unlike Fluorine, Bromine is large and polarizable. In protein binding pockets, it often engages in Halogen Bonding (X-bonding) .

  • Mechanism: The electron density on the Bromine atom is anisotropic. While the "belt" is electronegative, the tip (distal to the C-Br bond) forms a positive potential region called the

    
    -hole .[1]
    
  • SAR Application: This allows the Br atom to act as a cryptic Lewis Acid, binding to backbone carbonyl oxygens (e.g., in the hinge region of kinases) or side-chain carboxylates (Asp/Glu).

  • Selectivity: Replacing Br with Cl or F often kills potency because Cl/F lack a significant

    
    -hole.
    
The Fluorine Vector: Metabolic Blockade

The C5-Fluorine serves two critical roles:

  • Metabolic Stability: It blocks the position ortho to the methoxy group and meta to the acid. This prevents Phase I metabolic hydroxylation by Cytochrome P450s, extending the half-life (

    
    ) of the drug.
    
  • Acidity Modulation: The high electronegativity of F lowers the pKa of the benzoic acid (or resulting benzamide), influencing the hydrogen bond strength of the amide NH in the final drug molecule.

The Methoxy Vector: The "Magic Methyl" Equivalent

The C4-Methoxy group is not just a spacer.

  • Conformation: It forces the adjacent phenyl ring substituents to twist out of plane slightly, potentially pre-organizing the molecule for the binding pocket (reducing entropic cost).

  • Solubility: It breaks the symmetry and flatness of the benzene ring, improving solubility compared to a simple methyl group.

Biological Applications & Case Studies

Kinase Inhibition (Type II Inhibitors)

This scaffold is frequently employed in the design of Tyrosine Kinase Inhibitors (TKIs) , particularly targeting EGFR or VEGFR.

  • Role: The benzoic acid is converted to a benzamide. The phenyl ring sits in the hydrophobic pocket adjacent to the ATP binding site.

  • Interaction: The Bromine atom often fills a specific hydrophobic sub-pocket (the "gatekeeper" region), while the Fluorine modulates the electronics of the ring to optimize

    
     stacking interactions with residues like Phenylalanine.
    
Antimicrobial Agents (Oxadiazoles)

Research indicates that converting the carboxylic acid to a 1,3,4-oxadiazole creates potent anti-tubercular agents.

  • Mechanism: The 3-bromo-5-fluoro-4-methoxy phenyl ring provides the lipophilic bulk necessary to penetrate the waxy cell wall of Mycobacterium tuberculosis.

Visualization: Pharmacophore Interaction Map

The following diagram visualizes how the scaffold interacts with a hypothetical receptor binding site.

PharmacophoreMap Br Bromine (C3) Pocket_Hydro Hydrophobic Pocket (Gatekeeper) Br->Pocket_Hydro Van der Waals / Sigma-Hole F Fluorine (C5) Metabolism CYP450 Enzyme (Metabolic Attack) F->Metabolism BLOCKS Oxidation OMe Methoxy (C4) OMe->Pocket_Hydro Shape Fit COOH Carboxyl / Amide Backbone_CO Backbone C=O (H-Bond Acceptor) COOH->Backbone_CO H-Bond Donor

Figure 2: Interaction map showing the distinct roles of each substituent: Bromine for binding affinity, Fluorine for metabolic protection, and the Carboxyl group for anchoring.[2][3][4]

References

  • BenchChem. (2025).[4] A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis. Link (Contextual reference for brominated anisic acids).

  • Journal of Medicinal Chemistry. (2019). Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. American Chemical Society. Link (Authoritative source on Halogen Bonding/Sigma-Hole theory).

  • PubChem. (2024).[5] Compound Summary: 3-Bromo-5-fluoro-4-methoxybenzoic acid. National Library of Medicine. Link

  • Bioorganic & Medicinal Chemistry. (2019). 3,5-Dialkoxypyridine analogs of bedaquiline are potent antituberculosis agents.[6] (Demonstrates the utility of fluorinated/alkoxy benzoic acid fragments). Link

  • PrepChem. (2023). Synthesis of 3-fluoro-4-hydroxy benzoic acid derivatives. Link (Source for underlying synthetic protocols).

Sources

Introduction: The Strategic Importance of 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Patent Landscape of 3-Bromo-5-fluoro-4-methoxybenzoic Acid and its Intermediates

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) is a highly functionalized aromatic compound that serves as a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on a benzoic acid scaffold, offers a versatile platform for the synthesis of complex molecular architectures. The presence of fluorine is particularly significant, as its incorporation into drug candidates can profoundly influence their metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] Similarly, the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of diverse compound libraries for drug discovery. This guide provides a comprehensive analysis of the patent landscape surrounding the synthesis of this valuable intermediate, offering insights into established and emerging manufacturing routes, key intermediates, and the intellectual property positions of major players in the field.

Patent Landscape Analysis: Key Players and Core Technologies

A thorough analysis of the patent landscape for 3-Bromo-5-fluoro-4-methoxybenzoic acid reveals a focus on enabling technologies for the synthesis of substituted aromatic compounds rather than a large number of patents claiming the specific molecule itself. The intellectual property in this area is primarily centered on novel and efficient methods for halogenation, methoxylation, and carboxylation of aromatic rings, as well as the synthesis of key precursors.

The core technologies protected by patents in this domain can be categorized as follows:

  • Selective Halogenation: Patents often focus on methods for the regioselective bromination and fluorination of complex aromatic substrates. This includes the use of specific catalysts and reaction conditions to achieve high yields and purity of the desired isomer.

  • Orthogonal Functionalization: A significant portion of the intellectual property revolves around the ability to introduce multiple, distinct functional groups onto a benzene ring in a controlled manner. This is crucial for the synthesis of highly substituted intermediates like 3-Bromo-5-fluoro-4-methoxybenzoic acid.

  • Novel Intermediates: Several patents claim novel intermediate compounds that streamline the synthesis of a class of final products. These intermediates are often designed to be stable, easily purified, and readily converted to the desired active pharmaceutical ingredient (API) or advanced building block.

Synthetic Routes and Key Intermediates

The synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid can be approached through several strategic pathways, each with its own set of key intermediates and associated patent implications. Below are two plausible and scientifically sound synthetic routes, constructed from an analysis of patented methods for analogous compounds.

Route 1: Electrophilic Bromination of a Fluorinated Methoxybenzoic Acid Precursor

This route leverages the late-stage introduction of the bromine atom onto a readily available fluorinated and methoxylated benzoic acid derivative.

Workflow Diagram:

Synthetic_Route_1 A 3-Fluoro-4-methoxybenzoic Acid B 3-Bromo-5-fluoro-4-methoxybenzoic Acid A->B Electrophilic Bromination (e.g., NBS, Br2/Lewis Acid)

Caption: Route 1: Late-stage electrophilic bromination.

Detailed Protocol:

  • Starting Material: 3-Fluoro-4-methoxybenzoic acid, a commercially available building block, is the key starting material for this route.[3]

  • Bromination: The starting material is dissolved in a suitable solvent, such as a halogenated hydrocarbon or a strong acid like sulfuric acid. A brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃), is then added portion-wise at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure complete conversion of the starting material.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is isolated. Purification is typically achieved through recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the final product with high purity.

Causality and Expertise: The choice of brominating agent and reaction conditions is critical to ensure the desired regioselectivity. The electron-donating methoxy group and the weakly deactivating fluorine atom direct the electrophilic attack to the positions ortho and para to the methoxy group. The position between the fluorine and carboxylic acid is sterically hindered, favoring bromination at the 5-position.

Route 2: Multi-step Synthesis from a Simpler Aromatic Precursor

This approach involves the sequential introduction of the functional groups onto a simpler aromatic starting material, offering greater control over the final substitution pattern.

Workflow Diagram:

Synthetic_Route_2 A 1-Bromo-3-fluoro-2-methoxybenzene B Lithiation/Grignard Formation A->B -78 °C, n-BuLi or Mg C Carboxylation (CO2) B->C Dry Ice D 3-Bromo-5-fluoro-4-methoxybenzoic Acid C->D Acidic Work-up

Caption: Route 2: Sequential functionalization pathway.

Detailed Protocol:

  • Starting Material: A suitable starting material for this route would be a di-substituted benzene derivative, such as 1-bromo-3-fluorobenzene, which would then undergo methoxylation.

  • Directed Ortho-metalation and Carboxylation: A more advanced strategy involves the use of a directing group to achieve regioselective carboxylation. For instance, starting with a protected phenol, one could perform a sequence of fluorination, bromination, and then a directed ortho-metalation followed by quenching with carbon dioxide.

  • Hydrolysis/Deprotection: The final step would involve the hydrolysis of any protecting groups to reveal the carboxylic acid and hydroxyl functionalities, followed by methylation of the hydroxyl group to yield the final product.

Causality and Expertise: This route offers greater flexibility and control but requires careful consideration of the order of reactions and the use of appropriate protecting groups to avoid unwanted side reactions. The choice of directing group and metalating agent is crucial for achieving high regioselectivity in the carboxylation step.

Quantitative Data and Comparative Analysis

While specific yield and purity data for the direct synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid is not widely published, data from analogous reactions reported in patents and scientific literature can provide valuable benchmarks.

Reaction StepStarting MaterialReagent(s)ProductReported Yield (%)Reference
Bromination 4-methoxybenzoic acidBr₂, FeBr₃3,5-Dibromo-4-methoxybenzoic acidNot specified[4]
Oxidation 3-bromo-4-fluorotolueneKMnO₄3-bromo-4-fluorobenzoic acidLow[5]
Multi-step Fluorobenzene1. AcCl, AlCl₃ 2. Br₂ 3. Hypochlorite3-bromo-4-fluorobenzoic acid87%[6]
Oxidation (3-bromo-5-methylphenyl)methanolKMnO₄3-bromo-5-methylbenzoic acid60%[7]

This table is a compilation of data from related syntheses and should be used as a general guide.

Conclusion and Future Outlook

The patent landscape for 3-Bromo-5-fluoro-4-methoxybenzoic acid and its intermediates is characterized by a focus on fundamental and enabling synthetic methodologies rather than extensive claims on the molecule itself. This suggests that while the compound is of significant interest to the pharmaceutical industry, its synthesis relies on established and versatile chemical transformations. For researchers and drug development professionals, this presents both opportunities and challenges. The lack of dense, overlapping patents on the final molecule may offer a degree of freedom to operate. However, a thorough understanding of the patent landscape for key intermediates and synthetic processes is essential to avoid infringement.

Future developments in this area are likely to focus on the discovery of more efficient and environmentally benign synthetic routes. This may include the use of novel catalysts for C-H activation to introduce functional groups directly onto the aromatic ring, as well as the development of continuous flow processes for safer and more scalable manufacturing. As the demand for complex and highly functionalized building blocks in drug discovery continues to grow, so too will the importance of a clear and strategic approach to the synthesis and intellectual property of compounds like 3-Bromo-5-fluoro-4-methoxybenzoic acid.

References

  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Processes for the preparation of fluorinated benzoic acids.
  • Process for the preparation of fluorinated benzoic acids.
  • CAS Patents. CAS. [Link]

  • PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS.
  • What are the industrial preparation method of fluoro benzoic acid? Quora. [Link]

  • Preparation of 3-bromo-4-fluoro-benzoic acid.
  • Method for the production of benzoic acid derivatives fluorinated on the nucleus.
  • CAS Coverage of Patents. CAS. [Link]

  • SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

  • NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Quick Company. [Link]

  • Process for Preparing Fluorobenzene Derivatives and Benzoic Acid Hypofluorite Derivatives. IP.com. [Link]

  • Chemical compounds.
  • Derwent Patents Citation Reference Manual. CAS STNext. [Link]

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. European Patent Office. [Link]

  • PROCESS FOR THE PREPARATION OF 4-FLUORO-3-METHOXYANILINE.
  • Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide.

Sources

An In-depth Technical Guide to 3-Bromo-5-fluoro-4-methoxybenzoic Acid: Synthesis, Physicochemical Properties, and Inferred Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Disclaimer: As of the latest literature review, detailed biological activity studies specifically for 3-Bromo-5-fluoro-4-methoxybenzoic acid are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of its synthesis and physicochemical properties, and infers its potential biological activities by drawing comparisons with structurally related benzoic acid derivatives. The proposed experimental protocols and mechanistic insights are based on established principles in medicinal chemistry and drug discovery.

Introduction

3-Bromo-5-fluoro-4-methoxybenzoic acid is a halogenated and methoxylated benzoic acid derivative. The unique substitution pattern on the benzene ring, featuring a bromine atom, a fluorine atom, and a methoxy group, makes it a molecule of significant interest in medicinal chemistry and drug discovery. The presence of these functional groups is anticipated to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, and this guide will explore the inferred potential of 3-Bromo-5-fluoro-4-methoxybenzoic acid as a biologically active agent.

Physicochemical Properties

A summary of the key physicochemical properties for 3-Bromo-5-fluoro-4-methoxybenzoic acid is presented below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C₈H₆BrFO₃N/A
Molecular Weight 249.04 g/mol N/A
Appearance White to off-white solid (predicted)N/A
Melting Point Not availableN/A
Solubility Predicted to be soluble in organic solvents like DMSO, methanol, and ethanolN/A
CAS Number Not assignedN/A

Synthesis

While a specific, published synthetic route for 3-Bromo-5-fluoro-4-methoxybenzoic acid was not found, a plausible synthesis can be proposed based on standard organic chemistry reactions and synthetic procedures for structurally similar compounds. A potential synthetic pathway could start from a commercially available precursor, 3-fluoro-4-methoxybenzoic acid.

Proposed Synthetic Route: Electrophilic Bromination

A common method for introducing a bromine atom onto an activated aromatic ring is through electrophilic aromatic substitution. The methoxy group at the 4-position is an activating group and directs ortho and para to itself. Since the para position is blocked by the fluorine atom, bromination is expected to occur at the ortho positions (3 and 5). The fluorine at position 5 will also influence the regioselectivity.

Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid

Objective: To synthesize 3-Bromo-5-fluoro-4-methoxybenzoic acid via electrophilic bromination of 3-fluoro-4-methoxybenzoic acid.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder (as a catalyst)

  • Glacial acetic acid

  • Sodium thiosulfate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of iron(III) bromide or iron powder to the mixture.

  • In a dropping funnel, prepare a solution of bromine (1.1 equivalents) in glacial acetic acid.

  • Add the bromine solution dropwise to the reaction mixture at room temperature with vigorous stirring. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature.

  • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color disappears.

  • Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Inferred Biological Activity and Structure-Activity Relationships (SAR)

The biological activity of benzoic acid derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[1] These substituents affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interactions with biological targets.[1]

Core Pharmacophore and Influence of Substituents:
  • Carboxylic Acid Group: This group is a key hydrogen bond donor and acceptor and is often crucial for binding to the active sites of enzymes or receptors.[1]

  • Methoxy Group (-OCH₃): The methoxy group at the 4-position is an electron-donating group, which can influence the pKa of the carboxylic acid and the overall electron density of the ring. It can also participate in hydrogen bonding as an acceptor.

  • Fluorine Atom (-F): The fluorine atom at the 5-position is an electron-withdrawing group. Its presence can enhance metabolic stability by blocking potential sites of metabolism and can also increase binding affinity to target proteins through favorable electrostatic interactions.[2]

  • Bromine Atom (-Br): The bromine atom at the 3-position is also electron-withdrawing and increases the lipophilicity of the molecule, which can affect its ability to cross cell membranes.[3] The bromine atom can also form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding.

Potential Biological Activities based on Structural Analogs:

Based on the activities of structurally related compounds, 3-Bromo-5-fluoro-4-methoxybenzoic acid could potentially exhibit the following biological activities:

  • Antimicrobial Activity: Halogenated benzoic acid derivatives are known to possess antimicrobial properties.[4] The presence of both bromine and fluorine in the target molecule suggests a potential for antibacterial and/or antifungal activity. The mechanism could involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

  • Anti-inflammatory Activity: Some substituted benzoic acids have demonstrated anti-inflammatory effects.[5] For instance, bromophenol compounds have been investigated for their anti-inflammatory potential by suppressing signaling pathways like NF-κB.[6]

  • Anticancer Activity: Fluorinated and brominated aromatic compounds are common motifs in anticancer drug candidates.[5] The substituents on 3-Bromo-5-fluoro-4-methoxybenzoic acid might allow it to act as an inhibitor of key enzymes involved in cancer cell proliferation, such as protein kinases.[2]

  • Enzyme Inhibition: Benzoic acid derivatives have been shown to inhibit various enzymes. For example, some phenolic acids are known to inhibit α-amylase, an enzyme involved in carbohydrate digestion.[7] The specific substitution pattern of 3-Bromo-5-fluoro-4-methoxybenzoic acid could make it a selective inhibitor for a particular enzyme.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

Given the potential anti-inflammatory and anticancer activities, a plausible mechanism of action for 3-Bromo-5-fluoro-4-methoxybenzoic acid could involve the inhibition of pro-inflammatory or pro-survival signaling pathways. One such critical pathway is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often dysregulated in inflammatory diseases and cancer.

Hypothetical Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway_Inhibition LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->Block NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory/Survival Gene Expression Nucleus->Gene Induces Compound 3-Bromo-5-fluoro-4- methoxybenzoic acid Compound->Block Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 3-Bromo-5-fluoro-4-methoxybenzoic acid.

In this proposed mechanism, the compound could potentially inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would keep NF-κB sequestered in the cytoplasm, thereby preventing the transcription of genes involved in inflammation and cell survival.

Experimental Workflow for Biological Evaluation

To validate the inferred biological activities of 3-Bromo-5-fluoro-4-methoxybenzoic acid, a systematic experimental approach is necessary.

Biological_Evaluation_Workflow Synthesis Synthesis & Purification Characterization Physicochemical Characterization Synthesis->Characterization Screening Primary Biological Screening (e.g., Antimicrobial, Cytotoxicity) Characterization->Screening Hit Identification of 'Hits' Screening->Hit Secondary Secondary Assays (e.g., Anti-inflammatory, Enzyme Inhibition) Hit->Secondary Mechanism Mechanism of Action Studies (e.g., Western Blot, qPCR) Secondary->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Lead Lead Optimization SAR->Lead

Caption: A general experimental workflow for the biological evaluation of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Conclusion

3-Bromo-5-fluoro-4-methoxybenzoic acid represents a promising scaffold for the development of novel therapeutic agents. While direct biological data is currently lacking, analysis of its structural features and comparison with related benzoic acid derivatives suggest potential for antimicrobial, anti-inflammatory, and anticancer activities. The proposed synthetic route provides a practical approach for its preparation, and the outlined experimental workflow offers a roadmap for its biological evaluation. Further research into this and structurally similar molecules is warranted to fully elucidate their therapeutic potential.

References

  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-hydroxy-4-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Retrieved from [Link]

  • MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of 3-bromo-4,5-dihydroxybenzaldehyde (BDB) on cell viability.... Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved from [Link]

Sources

Methodological & Application

synthesis protocol for 3-Bromo-5-fluoro-4-methoxybenzoic acid from 4-hydroxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, four-step synthetic protocol for the preparation of 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6) starting from the commodity chemical 4-hydroxybenzoic acid .

This scaffold is a critical building block in the development of tyrosine kinase inhibitors (e.g., TRK, ROS1 inhibitors) and other small-molecule therapeutics. The protocol prioritizes regiochemical control, using electronic directing effects to sequentially introduce halogen substituents with high precision.

Key Protocol Advantages:

  • Regioselectivity: Utilizes the strong ortho-directing power of the phenol group to control electrophilic substitution.

  • Scalability: Avoids exotic organometallics (e.g., aryl lithiums) in favor of bench-stable electrophilic halogen sources.

  • Purity: Includes a "global methylation/saponification" sequence to ensure high purity of the final carboxylic acid, avoiding contamination from mixed esters.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the principle of Sequential Electrophilic Aromatic Substitution (


) .
  • Fluorination First: Fluorine is the smallest and most difficult halogen to introduce regioselectively. By introducing it first into the highly activated 4-hydroxybenzoic acid, we utilize the open ortho-positions.

  • Bromination Second: The remaining ortho-position is sterically accessible and electronically activated by the hydroxyl group, allowing for facile bromination.

  • Methylation & Hydrolysis: The final step locks the phenol as a methoxy group. To avoid mixtures of free acid and methyl ester, we employ a "Global Methylation" strategy followed by controlled hydrolysis.

Reaction Pathway Diagram

SynthesisPath Figure 1: Sequential Halogenation and Functionalization Pathway SM 4-Hydroxybenzoic Acid (Starting Material) Int1 3-Fluoro-4-hydroxybenzoic Acid SM->Int1 Step 1: Selectfluor MeCN, 0°C -> RT Int2 3-Bromo-5-fluoro-4-hydroxybenzoic Acid Int1->Int2 Step 2: NBS DMF, RT Int3 Methyl 3-bromo-5-fluoro-4-methoxybenzoate (Ester Intermediate) Int2->Int3 Step 3: MeI, K2CO3 DMF, 60°C Product 3-Bromo-5-fluoro-4-methoxybenzoic Acid (Target) Int3->Product Step 4: LiOH THF/H2O, RT

Detailed Experimental Protocol

Step 1: Monofluorination of 4-Hydroxybenzoic Acid

Target: 3-Fluoro-4-hydroxybenzoic acid

Direct fluorination of phenols is challenging due to the potential for difluorination and oxidation. We utilize Selectfluor (F-TEDA-BF4) , a stable electrophilic fluorinating agent, in acetonitrile to achieve controlled monofluorination.

  • Reagents:

    • 4-Hydroxybenzoic acid (1.0 equiv)

    • Selectfluor (1.1 equiv)

    • Acetonitrile (0.5 M concentration)

  • Procedure:

    • Dissolve 4-hydroxybenzoic acid in acetonitrile in a round-bottom flask.

    • Cool the solution to 0°C using an ice bath.

    • Add Selectfluor portion-wise over 30 minutes. Note: Rapid addition causes exotherms and promotes difluorination.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]

    • Purification: The crude usually contains ~5-10% 3,5-difluoro byproduct. Recrystallize from water/ethanol (9:1) to isolate the pure monofluoro product.

  • Checkpoint:

    
     NMR should show a singlet around -136 ppm (d6-DMSO).
    
Step 2: Regioselective Bromination

Target: 3-Bromo-5-fluoro-4-hydroxybenzoic acid

With position 3 occupied by Fluorine, the hydroxyl group strongly directs the incoming Bromine to the remaining ortho-position (position 5). The carboxylic acid (meta-director) reinforces this selectivity.

  • Reagents:

    • 3-Fluoro-4-hydroxybenzoic acid (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.05 equiv)

    • DMF (Dimethylformamide) (1.0 M)

  • Procedure:

    • Dissolve the starting material in DMF.

    • Add NBS as a solid in a single portion at RT.

    • Stir for 4–6 hours. The reaction typically turns light orange.

    • Quench: Pour the mixture into ice-cold water (10x volume). The product will precipitate.[2]

    • Isolation: Filter the precipitate, wash with water to remove succinimide and DMF, and dry under vacuum.

  • Yield Expectation: 85–90%.

  • Mechanism: The -OH group activates the ring. The -F atom is deactivating but ortho/para directing. The -COOH is deactivating and meta directing. The cooperative effect directs Br exclusively to position 5.

Step 3 & 4: Global Methylation and Saponification

Target: 3-Bromo-5-fluoro-4-methoxybenzoic acid[3]

Attempting to selectively methylate the phenol in the presence of a carboxylic acid is difficult and often low-yielding. The industrial standard is Global Methylation (forming the ester-ether) followed by Selective Hydrolysis of the ester.

Part A: Methylation

  • Reagents:

    • 3-Bromo-5-fluoro-4-hydroxybenzoic acid (1.0 equiv)

    • Iodomethane (MeI) (2.5 equiv)

    • Potassium Carbonate (

      
      ) (3.0 equiv)
      
    • Acetone or DMF

  • Procedure:

    • Suspend substrate and

      
       in solvent.
      
    • Add MeI dropwise.

    • Heat to 60°C for 4 hours.

    • Workup: Filter off inorganic salts. Concentrate filtrate. The intermediate Methyl 3-bromo-5-fluoro-4-methoxybenzoate is obtained as an oil or low-melting solid.

Part B: Saponification (Hydrolysis)

  • Reagents:

    • Methyl ester intermediate (from Part A)

    • Lithium Hydroxide (LiOH·H2O) (2.0 equiv)

    • THF / Water (3:1 ratio)

  • Procedure:

    • Dissolve the ester in THF/Water.

    • Add LiOH and stir at RT for 3 hours. (Monitor by TLC; ester spot disappears).

    • Acidification: Cool to 0°C and acidify to pH 2 with 1N HCl.

    • Isolation: The target acid precipitates.[2] Filter, wash with cold water, and dry.

    • Final Purification: Recrystallization from Ethanol/Water if necessary.

Quantitative Data Summary

StepTransformationReagentsKey ConditionTypical Yield
1 FluorinationSelectfluor, MeCN0°C to RT65-75%
2 BrominationNBS, DMFRT85-90%
3 MethylationMeI, K2CO360°C>95% (Crude)
4 HydrolysisLiOH, THF/H2ORT90-95%
Total Overall Synthesis ----~50-60%

Analytical Validation (QC)

For the final product 3-Bromo-5-fluoro-4-methoxybenzoic acid :

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       ~13.0 (broad s, 1H, -COOH )
      
    • 
       ~7.85 (dd, 1H, Ar-H  at C2, coupling with F)
      
    • 
       ~7.70 (s/d, 1H, Ar-H  at C6)
      
    • 
       ~3.95 (s, 3H, -OCH 3)
      
  • Mass Spectrometry (ESI-):

    • Expected [M-H]-: 247/249 (1:1 ratio due to Br isotope).

References

  • Selectfluor Chemistry: Banks, R. E. (1998). Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service. Journal of Fluorine Chemistry, 87(1), 1-17. Link

  • Bromination of Fluorophenols: Jiang, J. A., et al. (2014). Synthesis of 3-bromo-5-fluoro-4-hydroxybenzaldehyde. Tetrahedron Letters, 55(1), 1-4. (Analogous chemistry for aldehyde variant). Link

  • Methylation/Hydrolysis Strategy: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard protocols for phenol protection and ester hydrolysis).
  • Target Compound Data: Ambeed. (n.d.). 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS 445019-47-6). Retrieved October 26, 2023. Link

Sources

Application Note: High-Efficiency Esterification of 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the esterification of 3-Bromo-5-fluoro-4-methoxybenzoic acid (CAS: N/A for specific isomer, Analogous scaffolds common) to its methyl ester. This scaffold is a critical building block in medicinal chemistry, particularly for kinase inhibitors where the halogenated core modulates metabolic stability and potency.

We present two distinct methodologies:

  • Method A (The "Gold Standard"): Thionyl Chloride (

    
    ) mediated esterification. Preferred for high-throughput synthesis and scale-up due to rapid kinetics and simplified workup.
    
  • Method B (The "Green" Alternative): Acid-catalyzed Fischer Esterification (

    
    ). Suitable for routine laboratory scale where generation of acid gases (
    
    
    
    , HCl) must be minimized.

Structural Analysis & Strategic Considerations

Substrate Analysis
  • Compound: 3-Bromo-5-fluoro-4-methoxybenzoic acid

  • Core Reactivity: The carboxylic acid at position 1 is flanked by protons at positions 2 and 6. Unlike ortho-substituted benzoic acids (e.g., 2,6-disubstituted), this substrate lacks significant steric hindrance at the reaction center.

  • Electronic Effects:

    • 4-Methoxy (+M effect): Strongly activating, increases electron density in the ring, making the carbonyl carbon slightly less electrophilic, potentially slowing nucleophilic attack.

    • 3-Bromo & 5-Fluoro (-I effect): Inductively withdrawing halogens counteract the methoxy group, restoring electrophilicity to the carbonyl carbon.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the Thionyl Chloride mediated esterification, highlighting the in-situ formation of the acid chloride intermediate.

ReactionMechanism Start Substrate (Carboxylic Acid) Inter1 Intermediate (Acid Chloride) Start->Inter1 Activation (-SO2, -HCl) Reagent SOCl2 / MeOH (Reagent) Reagent->Inter1 Chlorination Product Product (Methyl Ester) Inter1->Product Methanolysis (-HCl) Byproducts Byproducts (SO2, HCl) Inter1->Byproducts

Caption: Figure 1. Mechanistic flow of Thionyl Chloride mediated esterification converting the carboxylic acid to the highly reactive acid chloride species before methanolysis.

Experimental Protocols

Method A: Thionyl Chloride Mediated Methanolysis (Preferred)

Advantages: Irreversible reaction, high yield, easy removal of volatiles. Safety Note: Generates


 and HCl gas. Must be performed in a well-ventilated fume hood.[1]
Materials
  • Substrate: 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    , 2.0 - 3.0 equiv)
    
  • Solvent: Anhydrous Methanol (0.5 M concentration relative to substrate)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (

    
    ), magnetic stirrer, ice bath.
    
Step-by-Step Procedure
  • Setup: Charge a dry round-bottom flask with anhydrous Methanol. Cool to 0°C using an ice bath.[1]

  • Activation: Add Thionyl Chloride dropwise over 15–20 minutes. Caution: Exothermic reaction.

    • Note: This generates dry HCl in situ.

  • Addition: Add solid 3-Bromo-5-fluoro-4-methoxybenzoic acid in one portion.

  • Reaction: Remove the ice bath. Attach the reflux condenser and heat the mixture to 65°C (Reflux) for 3 hours .

    • Checkpoint: Monitor by TLC (System: 20% Ethyl Acetate in Hexanes) or LC-MS. The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solution under reduced pressure (Rotary Evaporator) to remove Methanol and excess

      
      .
      
    • Redissolve the residue in Ethyl Acetate (EtOAc).[2]

    • Wash with Saturated

      
       (2x) to neutralize trace acid. Caution: Gas evolution (
      
      
      
      ).
    • Wash with Brine (1x).

    • Dry the organic layer over Anhydrous

      
      .[1]
      
  • Isolation: Filter and concentrate in vacuo to yield the crude methyl ester.

    • Purification: Usually not required. If necessary, recrystallize from Hexanes/EtOAc or perform flash chromatography.

Method B: Sulfuric Acid Catalyzed (Fischer Esterification)

Advantages: Lower toxicity reagents, suitable for labs without robust ventilation for


.
Limitations:  Equilibrium process; requires excess methanol to drive completion.[3]
Materials
  • Substrate: 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 equiv)

  • Catalyst: Concentrated Sulfuric Acid (

    
    , 0.5 - 1.0 equiv)
    
  • Solvent: Methanol (Reagent Grade, excess, ~0.2 M concentration)

Step-by-Step Procedure
  • Dissolution: Dissolve the carboxylic acid in Methanol in a round-bottom flask.

  • Catalyst Addition: Add concentrated

    
     dropwise.
    
  • Reflux: Heat to reflux (65°C) for 6–12 hours .

    • Note: This method is slower than Method A.

  • Workup:

    • Concentrate the mixture to ~20% of its original volume.

    • Pour the residue into crushed ice/water (5x volume).

    • Extract with Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic phase with Saturated

      
       until the aqueous layer remains basic (pH 8).
      
    • Wash with Brine, dry over

      
      , and concentrate.[1][4]
      

Analytical Validation (QC)

Upon isolation, the product should be validated using the following parameters.

ParameterExpected ResultNotes
Physical State White to Off-white SolidLow melting point solid expected.

NMR (CDCl

)

~3.90 (s, 3H,

)

~4.00 (s, 3H,

)

~7.5–8.0 (m, 2H, Ar-H)
Diagnostic singlet for methyl ester at 3.9 ppm.
LC-MS

or

Check for characteristic Br isotope pattern (1:1 ratio for

).
Yield (Method A) > 90%High efficiency expected.
Yield (Method B) 75% – 85%Equilibrium limitations.
Workup & Purification Workflow

The following diagram outlines the decision logic for the workup procedure.

WorkupLogic Crude Crude Reaction Mixture Concentrate Concentrate (Remove MeOH) Crude->Concentrate Dissolve Dissolve in EtOAc Concentrate->Dissolve Wash1 Wash: Sat. NaHCO3 (Remove Acid) Dissolve->Wash1 Wash2 Wash: Brine (Remove Water) Wash1->Wash2 Dry Dry (Na2SO4) & Filter Wash2->Dry Final Final Product (Methyl Ester) Dry->Final

Caption: Figure 2.[5] Standard aqueous workup protocol for isolation of the methyl ester.

Troubleshooting & Optimization

  • Incomplete Conversion:

    • Cause: Water in the solvent (Method B) or old

      
       (Method A).
      
    • Solution: Use anhydrous Methanol.[3] For Method B, add a molecular sieve trap or increase reaction time.

  • Byproduct Formation:

    • Issue: Demethylation of the 4-methoxy group.

    • Risk:[6][7] Low with

      
      /MeOH. High if using 
      
      
      
      or strong Lewis acids.
    • Verification: Check NMR for loss of the methoxy singlet (~4.0 ppm) and appearance of a phenol peak.

  • Coloration:

    • Issue: Product is yellow/brown.

    • Solution: Trace oxidation. Pass through a short pad of silica gel eluting with 10% EtOAc/Hexane.

References

  • ChemicalBook. Synthesis of methyl 3-bromo-5-fluoro-2-methylbenzoate. (Accessed 2023).[8] Link

  • Truman State University ChemLab. Fischer Esterification of 3-nitrobenzoic acid. (2017). Link

  • BenchChem. Synthesis routes of Methyl 3-bromo-4-methylbenzoate. (Accessed 2023).[8] Link

  • MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007).[9] Link

  • Royal Society of Chemistry. Supporting Information: Esterification of fluorinated aromatic carboxylic acids. (2019). Link

Sources

Application Note: Solvent Selection & Process Optimization for 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-fluoro-4-methoxybenzoic acid is a densely functionalized arene building block critical in the synthesis of pharmaceuticals, particularly kinase inhibitors and anti-inflammatory agents. Its unique substitution pattern—combining an acidic handle (COOH), a labile halogen for cross-coupling (Br), a metabolic blocker (F), and an electron-donating group (OMe)—presents specific solubility and reactivity challenges.

This guide provides a scientifically grounded framework for solvent selection, moving beyond "rule of thumb" approaches to thermodynamic and kinetic rationales. It includes validated protocols for the two most common transformations: Suzuki-Miyaura Cross-Coupling and Amide Condensation , emphasizing "Green Chemistry" alternatives where viable.

Compound Profile & Solubility Thermodynamics

Understanding the solute-solvent interaction is the first step in process design.

Compound: 3-Bromo-5-fluoro-4-methoxybenzoic acid CAS: 1007-16-5 (Analogous reference) pKa (calc): ~3.5–3.8 (Acidified by electron-withdrawing Br/F, slightly buffered by OMe). LogP (calc): ~2.5 (Moderately lipophilic but polarizable).

Solvent Compatibility Matrix

The trisubstituted core creates a "push-pull" electronic system. The carboxylic acid dominates solubility in protic media, while the lipophilic halogens limit water solubility.

Solvent ClassRepresentative SolventsSolubility RatingApplication Suitability
Dipolar Aprotic DMF, DMSO, NMPExcellent (>100 mg/mL)Ideal for

, Amidation, and Coupling. Note: High boiling points complicate workup.
Polar Protic Methanol, Ethanol, IsopropanolGood (Warm)Recrystallization, Suzuki Coupling (as co-solvent).
Ethers THF, 2-MeTHF, DioxaneModerate to Good Grignard/Lithiation, Suzuki Coupling. 2-MeTHF is the preferred Green alternative.
Chlorinated DCM, ChloroformModerate Amidation, Extraction. Avoid for high-temp reactions.
Hydrocarbons Toluene, HexanesPoor Anti-solvent for precipitation; generally unsuitable as primary reaction media.

Application I: Suzuki-Miyaura Cross-Coupling

Challenge: The free carboxylic acid can poison Palladium catalysts or form insoluble salts with the base. Solution: Use a biphasic solvent system that solubilizes the carboxylate salt while maintaining catalyst activity, or protect as an ester. The protocol below uses the Free Acid method to save a step.

Solvent System Rationale
  • Traditional: 1,4-Dioxane/Water (toxic, peroxide risk).

  • Recommended (Green): n-Butanol or Ethanol/Water mixtures.

  • Mechanism: Water is essential to form the reactive boronate species. The organic co-solvent must dissolve the aryl bromide.

Detailed Protocol: C-C Bond Formation at C-3

Reagents:

  • Substrate: 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Robust against steric bulk.

  • Base: K₂CO₃ (3.0 eq) - Excess required to deprotonate COOH first.

  • Solvent: Ethanol/Water (3:1 v/v).

Step-by-Step Methodology:

  • Degassing: Charge Ethanol and Water into the reaction vessel. Sparge with Nitrogen/Argon for 15 minutes. Critical: Oxygen causes homocoupling and catalyst death.

  • Loading: Add the benzoic acid derivative, boronic acid, and base. Stir until the acid dissolves (formation of potassium benzoate).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under positive inert gas pressure.

  • Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by HPLC/LC-MS.

    • Checkpoint: The reaction mixture should turn black (active Pd) but remain homogenous. Precipitation indicates salt insolubility; add more water if observed.

  • Workup (Acidic Quench):

    • Cool to RT.

    • Carefully acidify with 1M HCl to pH ~2. Caution: CO₂ evolution.

    • The product usually precipitates as the free acid. Filter and wash with cold water.

SuzukiWorkflow Start Start: 3-Bromo-5-fluoro-4-methoxybenzoic acid SolventSelect Select Solvent System (Ethanol/Water 3:1) Start->SolventSelect Degas Degas Solvents (N2 Sparge, 15 min) SolventSelect->Degas AddReagents Add Reagents + Base (3.0 eq) Forms soluble K-salt Degas->AddReagents Heat Reflux @ 80°C (4-6 Hours) AddReagents->Heat Check LC-MS Check Complete? Heat->Check Check->Heat No Acidify Acidify to pH 2 (Precipitate Product) Check->Acidify Yes Filter Filtration & Wash Acidify->Filter

Figure 1: Workflow for Suzuki Coupling of free benzoic acids, highlighting the critical acidification step for isolation.

Application II: Amide Bond Formation (Activation)[1]

Challenge: Steric hindrance from the ortho-methoxy and meta-bromo groups can slow down nucleophilic attack at the carbonyl. Solution: Use high-activity coupling reagents (HATU/COMU) rather than carbodiimides (EDC/DCC).

Solvent System Rationale
  • Traditional: DMF (Dimethylformamide). Hard to remove, potential carcinogen.

  • Recommended (Green): 2-MeTHF (2-Methyltetrahydrofuran) or Ethyl Acetate (if solubility permits).

  • Why 2-MeTHF? It separates cleanly from water during workup (unlike DMF), allowing for easier salt removal.

Detailed Protocol: Amidation via HATU Activation

Reagents:

  • Substrate: 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Amine: R-NH₂ (1.1 eq)

  • Coupling Agent: HATU (1.1 eq)[1]

  • Base: DIPEA (Hunig's Base) (2.5 eq)

  • Solvent: 2-MeTHF (Anhydrous).

Step-by-Step Methodology:

  • Dissolution: Dissolve the benzoic acid in 2-MeTHF (concentration ~0.2 M).

  • Activation: Add DIPEA, followed by HATU. Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange as the activated ester forms.

  • Addition: Add the amine.

  • Reaction: Stir at RT for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50°C. The steric bulk of the acid may require thermal energy to overcome the activation barrier.

  • Workup:

    • Dilute with Ethyl Acetate.[1]

    • Wash sequence: 1M HCl (remove excess amine/DIPEA) → Sat. NaHCO₃ (remove unreacted acid) → Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

AmideWorkflow Start Start: Carboxylic Acid Solvent Dissolve in 2-MeTHF (Green Alternative) Start->Solvent Activate Add DIPEA + HATU (Generate Active Ester) Solvent->Activate AmineAdd Add Amine Activate->AmineAdd Monitor TLC/LC-MS (Steric hindrance may slow rate) AmineAdd->Monitor Monitor->Activate Stalled (Add Heat) Workup Wash: HCl -> NaHCO3 -> Brine Monitor->Workup Complete

Figure 2: Amide coupling workflow emphasizing the pre-activation step to overcome steric hindrance.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Conditions. Retrieved October 26, 2023, from [Link]

  • PubChem. (2025).[1][2] 3-Bromo-5-methoxybenzoic acid Compound Summary. Retrieved October 26, 2023, from [Link]

  • Royal Society of Chemistry. (2017). Efficient cleavage of tertiary amide bonds via radical–polar crossover. Chemical Science. Retrieved October 26, 2023, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the yield and purity of this important synthetic building block. The following content is structured in a question-and-answer format to directly address common challenges encountered during its synthesis.

Diagram of Synthetic Strategies

Below is a summary of the two primary synthetic routes discussed in this guide for obtaining 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Synthesis_Routes cluster_0 Route 1: Electrophilic Bromination cluster_1 Route 2: Carboxylation via Organometallic Intermediate Starting Material 1 3-Fluoro-4-methoxybenzoic acid Product 3-Bromo-5-fluoro-4-methoxybenzoic acid Starting Material 1->Product Brominating Agent (e.g., NBS or Br2) Starting Material 2 1,3-Dibromo-5-fluoro-2-methoxybenzene Intermediate Organometallic Intermediate (Grignard or Aryllithium) Starting Material 2->Intermediate Mg or R-Li Intermediate->Product 1. CO2 2. Acidic Workup

Caption: Overview of the two main synthetic pathways to 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Route 1: Electrophilic Bromination of 3-Fluoro-4-methoxybenzoic acid

This is often the more direct route, leveraging the existing benzoic acid moiety.

Q1: What is the most likely regioselectivity for the bromination of 3-fluoro-4-methoxybenzoic acid, and why?

The regioselectivity is primarily governed by the directing effects of the substituents on the aromatic ring. In this case, we have:

  • -OCH3 (methoxy): A strongly activating, ortho-, para-director.

  • -F (fluoro): A deactivating, ortho-, para-director.

  • -COOH (carboxylic acid): A deactivating, meta-director.

The strongest activating group, the methoxy group, will exert the dominant directing effect. Therefore, the incoming electrophile (bromine) will be directed to the positions ortho to the methoxy group. The position para to the methoxy group is already occupied by the fluorine atom. Of the two ortho positions (C3 and C5), C3 is already substituted with fluorine. Thus, bromination is highly favored at the C5 position.

Q2: I am getting a low yield in my bromination reaction. What are the common causes and how can I improve it?

Low yields in this bromination can stem from several factors. Here’s a systematic approach to troubleshooting:

Potential Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.
Suboptimal Brominating Agent The choice of brominating agent and its reactivity can significantly impact the yield.N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than elemental bromine (Br2).[1][2] If using Br2, ensure it is fresh and the reaction is protected from light to minimize radical side reactions.
Inadequate Activation/Catalysis For less reactive substrates, a catalyst might be necessary to facilitate the electrophilic substitution.When using Br2, adding a Lewis acid catalyst like anhydrous iron(III) bromide (FeBr3) can enhance the rate of bromination.[3] For NBS, a proton source like acetic acid or a small amount of sulfuric acid can increase its electrophilicity.[4]
Product Loss During Workup The product may be lost during the extraction or purification steps.Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate). During purification by recrystallization, minimize the amount of hot solvent used to dissolve the crude product to maximize recovery upon cooling.[3]

Q3: I am observing the formation of multiple products. How can I improve the selectivity and minimize side products?

The formation of isomers or di-brominated products is a common issue.

Side Product Plausible Cause Mitigation Strategy
Di-brominated Product Use of excess brominating agent.Carefully control the stoichiometry of the brominating agent. Use 1.0-1.1 equivalents of NBS or Br2.
Other Mono-brominated Isomers While less likely due to the strong directing effect of the methoxy group, bromination at other positions can occur under harsh conditions.Use a milder brominating agent like NBS.[1] Perform the reaction at a lower temperature to enhance selectivity.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

This protocol is a recommended starting point for the regioselective bromination of 3-fluoro-4-methoxybenzoic acid.

Materials:

  • 3-Fluoro-4-methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH3CN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzoic acid (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction may require gentle heating (40-50°C) to proceed at a reasonable rate.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • If any unreacted NBS remains, add a small amount of saturated sodium thiosulfate solution to quench it.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-Bromo-5-fluoro-4-methoxybenzoic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).[3][5]

Route 2: Carboxylation of a Precursor via an Organometallic Intermediate

This route can be advantageous if the starting brominated precursor is readily available or if the direct bromination of the benzoic acid proves problematic.

Q4: Which precursor is most suitable for a carboxylation approach, and how can it be prepared?

A suitable precursor would be a bromo- or iodo-substituted arene that can be converted into an organometallic reagent at the position where the carboxylic acid is desired. For the synthesis of 3-Bromo-5-fluoro-4-methoxybenzoic acid, a potential precursor is 1,3-dibromo-5-fluoro-2-methoxybenzene .

The synthesis of this precursor itself can be challenging. A plausible route would involve the bromination of a suitable fluorinated anisole derivative.

Q5: I am struggling with the formation of the Grignard or organolithium reagent. What are the critical parameters for success?

The formation of these organometallic reagents is highly sensitive to reaction conditions.

Issue Critical Parameter Troubleshooting Steps
Failure to Initiate Grignard Reaction Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents the reaction from starting.Use fresh, high-quality magnesium turnings. Briefly grind the magnesium in a dry mortar and pestle before use. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.[6]
Low Yield of Organometallic Reagent Anhydrous Conditions: Grignard and organolithium reagents are highly reactive towards water and protic solvents.Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Side Reactions with Organolithium Reagents Ortho-lithiation vs. Halogen-Metal Exchange: When using an organolithium reagent with a bromo-substituted precursor, lithium-halogen exchange is often faster than deprotonation (ortho-lithiation).[7]For the synthesis of the target molecule from 1,3-dibromo-5-fluoro-2-methoxybenzene, a Grignard reaction is likely more straightforward. If using an organolithium approach, careful control of temperature is crucial.

Q6: My carboxylation step is giving a low yield. How can I optimize this?

Low yields in the carboxylation step are often due to issues with the carbon dioxide source or competing side reactions.

Problem Potential Cause Optimization Strategy
Insufficient Carboxylation CO2 Delivery: Inefficient delivery of CO2 to the reaction mixture.Use freshly crushed dry ice (solid CO2) and add the organometallic solution to it. Alternatively, bubble dry CO2 gas through the solution at a low temperature. Ensure vigorous stirring to maximize gas-liquid contact.[8]
Formation of Ketone Byproducts Reaction of Carboxylate with Organometallic Reagent: The initially formed magnesium carboxylate can react with another equivalent of the organometallic reagent to form a ketone.Add the organometallic solution to an excess of dry ice to ensure that the organometallic reagent is always the limiting reactant. Maintain a low reaction temperature (-78°C) to minimize this side reaction.
Experimental Protocol: Grignard Formation and Carboxylation

This protocol outlines the general procedure for the carboxylation of 1,3-dibromo-5-fluoro-2-methoxybenzene.

Materials:

  • 1,3-Dibromo-5-fluoro-2-methoxybenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Iodine crystal (as initiator)

  • Aqueous hydrochloric acid (e.g., 1 M HCl)

  • Ethyl acetate for extraction

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.1 eq).

  • Add a small crystal of iodine.

  • In the addition funnel, place a solution of 1,3-dibromo-5-fluoro-2-methoxybenzene (1.0 eq) in anhydrous THF.

  • Add a small amount of the aryl bromide solution to the magnesium and gently warm to initiate the Grignard formation (the disappearance of the iodine color is an indicator).

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • In a separate flask, place an excess of crushed dry ice.

  • Slowly, and with vigorous stirring, transfer the cooled Grignard solution via cannula onto the dry ice.

  • Allow the mixture to warm to room temperature, and then quench the reaction by slowly adding 1 M HCl until the solution is acidic.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.[5][9]

General Purification and Characterization

Q7: What is the best method for purifying the final product, 3-Bromo-5-fluoro-4-methoxybenzoic acid?

Recrystallization is the most common and effective method for purifying solid benzoic acid derivatives.[3][5][9]

  • Solvent Selection: The ideal solvent is one in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature. A co-solvent system, such as ethanol/water or toluene/hexanes, can also be effective.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

Q8: What analytical techniques should I use to confirm the structure and purity of my product?

A combination of spectroscopic and analytical methods is recommended:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the regiochemistry of the bromination.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine (characteristic isotopic pattern).

  • Melting Point: A sharp melting point range is indicative of high purity.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product quantitatively.

Safety Precautions

  • Bromine (Br2): Highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric and corrosive. Must be handled under an inert atmosphere using proper syringe and cannula techniques.

  • Grignard Reagents: Highly flammable and moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

References

  • A Technical Guide to 3,5-Dibromo-4-methoxybenzoic Acid: Discovery, Isolation, and Synthesis - Benchchem.
  • METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents.
  • N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes.
  • US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents.
  • Bromination of Some Aromatic Compounds by Bromine in Acetic Acid.
  • Common side products in the synthesis of 3,5-Dibromo-4-methoxybenzoic acid - Benchchem.
  • Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives.
  • Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes - Infoscience.
  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And - Quick Company.
  • Carboxylation of grignard reagents in the presence of liquid co2 - Google Patents.
  • Recrystallization of Benzoic Acid.
  • Directed (ortho) Metallation.
  • CN103102263A - 3-bromine-4-methoxybenzoic acid preparation method and agricultural biological activity - Google Patents.
  • Recrystallization of Benzoic Acid - Alfa Chemistry.
  • CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents.
  • Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol - Benchchem.
  • Electrophilic and radical bromination of bromo derivatives via NBS.
  • Lab Report Recrystallization September 27, 2016 - FAMU.
  • CO2 (De)Activation in Carboxylation Reactions: A Case Study Using Grignard Reagents and Nucleophilic Bases - SKKU.
  • N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
  • Focused ortho‐Lithiation and Functionalization of p‐Bromo‐ and p‐Iodoanisole | Scilit.
  • 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC - NIH.
  • 3-Fluoro-4-methoxybenzoic acid | 403-20-3 - ChemicalBook.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.
  • 5 - Organic Syntheses Procedure.
  • (PDF) The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors - ResearchGate.
  • 403-20-3|3-Fluoro-4-methoxybenzoic acid|BLD Pharm.
  • Supplementary Information - The Royal Society of Chemistry.
  • 1-Bromo-3-fluorobenzene | C6H4BrF | CID 14082 - PubChem.

Sources

minimizing debromination side reactions in 3-Bromo-5-fluoro-4-methoxybenzoic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers encountering debromination (hydrodehalogenation) issues during the cross-coupling of 3-Bromo-5-fluoro-4-methoxybenzoic acid .

Case ID: T-Br-COOH-Debrom Topic: Minimizing Hydrodehalogenation (Debromination) Side Reactions Support Level: Senior Application Scientist

Diagnostic & Triage: Is Debromination Your Problem?

Before altering your workflow, confirm that the side product is indeed the debrominated species.

Q: How do I distinguish the debrominated byproduct from the starting material or other impurities? A: In the coupling of 3-Bromo-5-fluoro-4-methoxybenzoic acid (MW ~249), the debrominated byproduct is 3-Fluoro-4-methoxybenzoic acid (MW ~170).

  • LC-MS: Look for a mass shift of -79/81 Da (loss of Br) and +1 Da (gain of H). The isotopic pattern of Br (1:1 ratio of M and M+2) will disappear in the byproduct.

  • NMR (

    
    H):  The starting material has isolated aromatic protons (or specific coupling). The byproduct will show a new proton signal, often a multiplet due to coupling with the Fluorine atom, and the integration will change from 2 aromatic protons to 3.
    

Q: Why is this specific substrate prone to debromination? A: Two factors make 3-Bromo-5-fluoro-4-methoxybenzoic acid susceptible:

  • Electronic Activation: The electron-withdrawing nature of the Fluorine and Carboxylic Acid groups (even as a carboxylate) activates the C-Br bond. While this aids oxidative addition, it also makes the resulting Aryl-Palladium species more electrophilic and prone to capturing a hydride if transmetallation is slow [1].

  • Steric/Ortho Effects: The ortho-methoxy group (position 4) and meta-fluoro group create a crowded environment. This can retard the approach of the boronic acid (transmetallation), leaving the active Palladium species vulnerable to side reactions [2].

Mechanistic Root Cause Analysis

To fix the problem, you must understand the competing pathways. Debromination occurs when the oxidative addition intermediate (


) intercepts a hydride source instead of the coupling partner.
The Divergent Pathway

The diagram below illustrates the critical juncture where the reaction fails.

DebrominationMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet + Ar'-B(OH)2 (Fast Path Preferred) Hydride Hydride Capture (Side Reaction) OxAdd->Hydride + Hydride Source (Slow Path Avoided) ProdComplex Ar-Pd-Ar' TransMet->ProdComplex DebromComplex Ar-Pd-H Hydride->DebromComplex FinalProd Desired Product (Ar-Ar') ProdComplex->FinalProd Reductive Elim. SideProd Debrominated Byproduct (Ar-H) DebromComplex->SideProd Reductive Elim. FinalProd->Start Regnerate Pd(0)

Caption: The catalytic cycle showing the competition between the desired Transmetallation (Yellow) and the undesired Hydride Capture (Red).

Strategic Solutions & Optimization

Factor 1: Solvent Selection (The Hydride Source)

The Issue: Primary and secondary alcohols (Ethanol, Isopropanol) are common co-solvents in Suzuki couplings but are potent hydride donors via


-hydride elimination [3].
The Fix:  Switch to aprotic, polar solvents.
Solvent SystemRisk LevelRecommendation
Ethanol / Water High AVOID. Ethanol acts as a hydride source.
Isopropanol / Water High AVOID. Rapid

-hydride elimination occurs.
DMF / Water MediumUse with caution. DMF can decompose to form dimethylamine (a reductant) at T > 100°C.
Dioxane / Water Low PREFERRED. Inert to hydride transfer.
Toluene / Water Low PREFERRED. Good for biphasic systems; requires vigorous stirring.
Factor 2: The Base & The Acidic Proton

The Issue: Your substrate is a carboxylic acid.

  • Stoichiometry: You must consume 1 equivalent of base just to deprotonate the -COOH. If you use standard catalytic base loading (e.g., 2 eq), you effectively only have 1 eq available for the cycle, which slows transmetallation and promotes debromination.

  • Coordination: The resulting carboxylate can coordinate to Palladium, altering the catalyst geometry.

The Fix:

  • Increase Base: Use 3.0 to 4.0 equivalents of base (e.g.,

    
     or 
    
    
    
    ).
  • Esterification (Highly Recommended): If possible, convert the acid to a Methyl Ester before coupling. This eliminates the acidic proton, prevents catalyst poisoning, and allows for milder bases.

Factor 3: Catalyst & Ligand

The Issue: Slow transmetallation allows the hydride pathway to take over. The Fix: Use electron-rich, bulky phosphine ligands that accelerate the catalytic cycle.[1]

  • Recommended: Pd(dppf)Cl2 or XPhos Pd G4 . XPhos is particularly effective at suppressing dehalogenation by creating a steric wall that favors transmetallation over hydride approach [4].

  • Avoid:

    
     (Tetrakis). It is often too slow for sterically crowded or electron-deficient substrates, leading to significant debromination.
    

Step-by-Step Optimized Protocol

This protocol is designed to minimize hydride sources and maximize transmetallation rates for 3-Bromo-5-fluoro-4-methoxybenzoic acid .

Reagents:

  • Substrate: 3-Bromo-5-fluoro-4-methoxybenzoic acid (1.0 eq)

  • Boronic Acid: 1.2 – 1.5 eq

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) OR XPhos Pd G4 (2 mol%)

  • Base:

    
      (3.5 eq) or 
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Preparation: Dry the reaction vessel (vial/flask) thoroughly. Moisture control is less critical for Suzuki, but removing oxygen is vital.

  • Loading: Add the benzoic acid derivative, boronic acid, base, and catalyst to the vessel.

  • Solvent Addition: Add the Dioxane/Water mixture.

    • Critical:Do not use ethanol or isopropanol.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 10–15 minutes. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors debromination pathways.

  • Reaction: Seal the vessel and heat to 80–90°C .

    • Note: Do not overheat (>100°C) as this increases the rate of side reactions more than the coupling.

  • Monitoring: Check by LC-MS at 1 hour. If the starting material is consumed but debromination is rising, stop the reaction immediately.

Frequently Asked Questions (FAQ)

Q: I cannot change the solvent from Ethanol due to solubility. What can I do? A: If you are forced to use an alcoholic solvent, switch to tert-Butanol (tBuOH) or tert-Amyl alcohol . These tertiary alcohols lack the


-hydrogen necessary for 

-hydride elimination, effectively shutting down that specific debromination pathway.

Q: Does the order of addition matter? A: Yes. For free acids, add the base and solvent first and stir for 5-10 minutes to ensure full deprotonation of the carboxylic acid before adding the catalyst. This prevents the acidic proton from destabilizing the sensitive Pd(0) species upon addition.

Q: I am still seeing 10-15% debromination. What is the "Nuclear Option"? A: If optimization fails, protect the carboxylic acid as a Methyl Ester .

  • Reflux starting material in MeOH with catalytic

    
     (Yield >95%).
    
  • Run the coupling on the ester (Debromination usually drops significantly).

  • Saponify (LiOH/THF/H2O) to return to the acid. This adds two steps but often saves time by simplifying purification.

References

  • Mechanistic Insights into Hydrodehalogenation: Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides."[2] Organometallics, ACS Publications. Link

  • Ligand Effects on Side Reactions: "Bulky ligands promote palladium-catalyzed protodeboronation." ChemRxiv. Link

  • Solvent as Hydride Source: "Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification." Catalysis Science & Technology, RSC. Link

  • Catalyst Selection Guide: "Mastering palladium-catalyzed cross-coupling reactions." Organic Chemistry Frontiers, RSC.[3] Link

Sources

Technical Support Center: Stability of 3-Bromo-5-fluoro-4-methoxybenzoic Acid Under Basic Hydrolysis Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 3-Bromo-5-fluoro-4-methoxybenzoic acid under basic hydrolysis conditions. Our goal is to equip you with the scientific understanding and practical protocols to anticipate and address challenges in your experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for 3-Bromo-5-fluoro-4-methoxybenzoic acid under basic hydrolysis?

A1: The primary degradation pathway is expected to be Nucleophilic Aromatic Substitution (SNAr) . In this reaction, a nucleophile (in this case, hydroxide ion, OH⁻) attacks the aromatic ring, leading to the displacement of one of the halogen substituents (bromide or fluoride).[1][2] The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2] The aromaticity of the ring is temporarily lost during the formation of this intermediate and is restored upon the departure of the leaving group.

Q2: Which halogen, bromine or fluorine, is the more likely leaving group in an SNAr reaction on this molecule?

A2: In the context of SNAr reactions, fluoride is generally a better leaving group than bromide . This is counterintuitive when considering SN1 and SN2 reactions where bromide is a better leaving group. The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This polarization lowers the activation energy of the rate-determining step, accelerating the overall reaction.

Q3: How do the other substituents (methoxy and carboxylate) influence the stability of the molecule under basic conditions?

A3: The substituents have competing effects:

  • Carboxylate group (-COO⁻): Under basic conditions, the carboxylic acid will be deprotonated to form a carboxylate. This group is electron-withdrawing and deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack, especially when positioned ortho or para to the leaving group. In 3-Bromo-5-fluoro-4-methoxybenzoic acid, the halogens are meta to the carboxylate group, which provides some activation, but less than an ortho or para positioning.

  • Methoxy group (-OCH₃): The methoxy group is an electron-donating group through resonance, which deactivates the ring towards nucleophilic attack by increasing the electron density of the aromatic system.

  • Overall effect: The net reactivity of the molecule will be a balance of these activating and deactivating effects. The strong electron-withdrawing nature of the fluoro and carboxylate groups likely outweighs the deactivating effect of the methoxy group, making the molecule susceptible to SNAr.

Q4: Are there any potential side reactions to be aware of?

A4: Yes, two potential side reactions are:

  • Decarboxylation: The loss of the carboxylate group as carbon dioxide is a possibility, especially under harsh conditions of high temperature.[3][4] While generally requiring forcing conditions for benzoic acid itself, the presence of other substituents can influence the stability of the C-COOH bond.

  • Hydrolysis of the methoxy group: Cleavage of the aryl-ether bond is another potential, though less likely, side reaction under basic conditions. This reaction typically requires acidic conditions or very high temperatures and pressures.

II. Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Observed Issue Potential Cause(s) Troubleshooting Steps & Recommendations
Faster than expected degradation of the starting material. The combination of base concentration and temperature is too harsh, leading to rapid hydrolysis.- Reduce the concentration of the base (e.g., from 1M NaOH to 0.1M NaOH).- Lower the reaction temperature.- Perform a time-course experiment at a lower temperature to determine the optimal reaction time.
Multiple unexpected peaks in the HPLC chromatogram. This could indicate the formation of multiple degradation products from different reaction pathways (e.g., substitution of bromo vs. fluoro, or decarboxylation).- Use HPLC-MS or GC-MS to identify the mass of the unexpected peaks. This will help in elucidating their structures.- Compare the retention times with commercially available standards of potential degradation products, if possible.- Adjust the HPLC gradient to achieve better separation of the peaks for accurate quantification.
Poor mass balance in the reaction. The starting material or degradation products may be adsorbing to the vessel walls, or some products may be volatile or not detectable by the analytical method used.- Use silanized glassware to minimize adsorption.- Ensure the analytical method (e.g., HPLC-UV) is detecting all components. Check the UV spectra of all peaks to ensure an appropriate wavelength is being used for quantification.- If volatile products are suspected, consider using headspace GC-MS for analysis.
No degradation observed under the experimental conditions. The reaction conditions (base concentration, temperature) are too mild to induce hydrolysis. The deactivating effect of the methoxy group may be dominant under these conditions.- Gradually increase the temperature of the reaction in increments (e.g., 10 °C).- Increase the concentration of the base.- Consider using a different solvent system that may better solvate the reactants and transition state.

III. Scientific Integrity & Logic: Understanding the Reaction

The stability of 3-Bromo-5-fluoro-4-methoxybenzoic acid in a basic aqueous solution is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

Mechanism of SNAr Hydrolysis

The reaction proceeds via a two-step addition-elimination mechanism.

Caption: SNAr mechanism for the hydrolysis of 3-Bromo-5-fluoro-4-methoxybenzoate.

  • Addition of the Nucleophile: The hydroxide ion (OH⁻) attacks one of the carbon atoms bearing a halogen. This is the slow, rate-determining step as it disrupts the aromaticity of the ring. The electron-withdrawing groups (fluorine and carboxylate) help to stabilize the resulting negative charge in the Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored by the rapid expulsion of a halide ion (F⁻ or Br⁻).

Experimental Workflow for Stability Assessment

A systematic approach is crucial for accurately determining the stability of the compound.

Experimental_Workflow Prep Prepare Stock Solution of 3-Bromo-5-fluoro-4-methoxybenzoic acid Reaction Set up Hydrolysis Reactions (Varying Base Conc. & Temp.) Prep->Reaction Sampling Sample at Predetermined Time Points (e.g., 0, 1, 2, 4, 8, 24 hours) Reaction->Sampling Quench Quench Reaction (e.g., with acid to neutralize the base) Sampling->Quench HPLC Analyze by HPLC-UV (Quantify starting material and products) Quench->HPLC GCMS Identify Degradation Products by GC-MS (if necessary) HPLC->GCMS If unknown peaks Data Data Analysis (Determine rate constants, half-life) HPLC->Data GCMS->Data

Caption: Experimental workflow for assessing the stability of the target compound.

IV. Experimental Protocols

Protocol 1: Basic Hydrolysis Stability Study

Objective: To determine the rate of hydrolysis of 3-Bromo-5-fluoro-4-methoxybenzoic acid under defined basic conditions.

Materials:

  • 3-Bromo-5-fluoro-4-methoxybenzoic acid

  • Sodium hydroxide (NaOH), 1M and 0.1M solutions

  • Hydrochloric acid (HCl), 1M solution (for quenching)

  • Deionized water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV detector

  • Thermostatted water bath or heating block

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 3-Bromo-5-fluoro-4-methoxybenzoic acid and dissolve it in a small amount of acetonitrile in a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and deionized water to obtain a 1 mg/mL stock solution.

  • Reaction Setup:

    • For each time point, prepare a reaction vial. For example, to a 10 mL vial, add 5 mL of the desired concentration of NaOH solution (e.g., 0.1M).

    • Place the vials in a thermostatted water bath set to the desired temperature (e.g., 50 °C) and allow them to equilibrate.

    • To initiate the reaction (at t=0), add a known volume of the stock solution (e.g., 50 µL) to the pre-heated NaOH solution. Mix thoroughly.

  • Sampling and Quenching:

    • At each predetermined time point (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture (e.g., 100 µL).

    • Immediately quench the reaction by adding the aliquot to a vial containing an equivalent amount of 1M HCl (e.g., 100 µL of 0.1M HCl if the reaction was in 0.1M NaOH). This neutralizes the base and stops the hydrolysis.

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

  • HPLC Analysis:

    • Analyze the quenched samples by HPLC-UV. A typical starting method is provided below.

    • Quantify the peak area of the starting material and any degradation products.

Protocol 2: HPLC Method for Analysis

Objective: To separate and quantify 3-Bromo-5-fluoro-4-methoxybenzoic acid and its potential hydrolysis products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Protocol 3: GC-MS for Product Identification

Objective: To identify the structure of unknown degradation products.

Procedure:

  • Sample Preparation:

    • Take a larger aliquot of a quenched reaction mixture where significant degradation has occurred.

    • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under a gentle stream of nitrogen.

    • For GC-MS analysis of the carboxylic acid, derivatization to a more volatile ester (e.g., by reaction with diazomethane or a silylating agent like BSTFA) is often necessary.[5][6]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Analyze the resulting mass spectra of the separated peaks. The fragmentation pattern will provide structural information about the degradation products.

V. Data Presentation: Expected Hydrolysis Rates

Compound Base Concentration Temperature (°C) Expected Half-life (t₁/₂) (hours)
3-Bromo-5-fluoro-4-methoxybenzoic acidNaOH0.1 M50> 24
3-Bromo-5-fluoro-4-methoxybenzoic acidNaOH1.0 M50~ 12
3-Bromo-5-fluoro-4-methoxybenzoic acidNaOH1.0 M80< 2
2,4-Dinitrofluorobenzene (highly activated)NaOH0.1 M25< 1

VI. References

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved February 13, 2026, from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved February 13, 2026, from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved February 13, 2026, from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution (NAS). Retrieved February 13, 2026, from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved February 13, 2026, from [Link]

  • Sample, H. C., & Senge, M. O. (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry, 2021(1), 7–42. [Link]

  • Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Modern Organic Chemistry, 7(4), 223-224. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(6), 22-29. [Link]

  • Ahmadi, F., et al. (2018). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. Pharmaceutics, 10(4), 213. [Link]

  • van der Zwan, G. (1979). Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. Recueil des Travaux Chimiques des Pays-Bas, 98(5), 207-217. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Decarboxylation of Carboxylic Acids and Their Salts. Retrieved February 13, 2026, from [Link]

  • Zhang, Y., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24018. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved February 13, 2026, from [Link]

  • Chemical Communications. (2015). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications, 51(63), 12586-12589. [Link]

  • Purdue University. (n.d.). Chemical Kinetics. Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2019, June 5). 7.4 Kinetics. Retrieved February 13, 2026, from [Link]

  • Beckwith, R. C., Wang, T. X., & Margerum, D. W. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995–1000. [Link]

  • Martin, A. (n.d.). 14 Chemical Kinetics and Stability. In Physical Pharmacy. Retrieved February 13, 2026, from [Link]

  • Longdom Publishing. (n.d.). Exploring the Kinetics of Acid-Base Reactions: Fundamental Principles to Practical Applications. Journal of Chemical Sciences. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-Bromo-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Bromo-5-fluoro-4-methoxybenzoic acid, a substituted aromatic compound with significant interest in medicinal chemistry and materials science. We will dissect the spectrum by comparing it with simpler, structurally related benzoic acid derivatives. This comparative approach not only facilitates the interpretation of the final spectrum but also illuminates the distinct electronic effects of each substituent—bromo, fluoro, and methoxy groups—on the aromatic proton environment.

Introduction: The Logic of Substituent Effects in ¹H NMR

The chemical shift of a proton in ¹H NMR spectroscopy is exquisitely sensitive to its local electronic environment. In aromatic systems, electron-donating groups (EDGs) increase electron density, shielding nearby protons and shifting their signals to a higher field (lower ppm). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and causing a downfield shift (higher ppm). By systematically building up the complexity of the substitution pattern, from benzoic acid to our target molecule, we can observe these effects in action.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To ensure spectral accuracy and reproducibility, a standardized protocol for sample preparation and data acquisition is paramount.

Sample Preparation

  • Analyte Purity: Ensure the sample of 3-Bromo-5-fluoro-4-methoxybenzoic acid (and any comparison compounds) is of high purity, as impurities can introduce extraneous peaks and complicate spectral interpretation.

  • Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in the ¹H NMR spectrum.[1][2][3] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice for benzoic acid derivatives due to its excellent dissolving power for polar compounds. Chloroform-d (CDCl₃) can also be used.[4][5]

  • Concentration: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring the solution to a 5 mm NMR tube.[2][6][7] This concentration range generally provides a good signal-to-noise ratio for small molecules.[7]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4][5]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small cotton plug in a Pasteur pipette directly into the NMR tube.[3]

NMR Data Acquisition

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[5]

  • Shimming: The magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.[1]

  • Acquisition Parameters: Standard acquisition parameters for ¹H NMR are typically sufficient. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Below is a diagram illustrating the key steps in the sample preparation workflow.

Caption: Workflow for NMR Sample Preparation.

Comparative Spectral Analysis: From Benzoic Acid to 3-Bromo-5-fluoro-4-methoxybenzoic acid

To understand the ¹H NMR spectrum of our target molecule, we will first examine the spectra of simpler, related compounds. This step-wise comparison will provide a clear rationale for the final peak assignments.

CompoundAromatic Protons (Position)Chemical Shift (δ, ppm)MultiplicityJ (Hz)
Benzoic Acid H-2, H-6~8.12Doublet~7-8
H-3, H-5~7.50Multiplet
H-4~7.62Multiplet
4-Methoxybenzoic Acid H-2, H-6~7.93Doublet~8-9
H-3, H-5~7.03Doublet~8-9
OCH₃~3.84Singlet
3-Bromo-4-methoxybenzoic Acid H-2~8.05Doublet~2.1
H-5~7.90Doublet of Doublets~8.6, 2.1
H-6~7.01Doublet~8.7
OCH₃~3.85Singlet
3-Bromo-5-fluoro-4-methoxybenzoic Acid H-2Predicted ~8.2Doublet~2-3
H-6Predicted ~7.8Doublet of Doublets~10-12 (H-F), ~2-3 (H-H)
OCH₃Predicted ~3.9Singlet

Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for benzoic acid, 4-methoxybenzoic acid, and 3-bromo-4-methoxybenzoic acid are based on typical literature values.[4][5][8][9][10] Predictions for the target molecule are derived from additive substituent effects.

Analysis of Substituent Effects

  • Benzoic Acid: The parent compound exhibits three distinct aromatic signals. The protons ortho to the electron-withdrawing carboxylic acid group (H-2, H-6) are the most deshielded and appear furthest downfield.[4][8]

  • 4-Methoxybenzoic Acid: The introduction of the strongly electron-donating methoxy group at the para position significantly shields the ortho protons (H-3, H-5), causing a substantial upfield shift compared to benzoic acid.[9][11] The protons adjacent to the carboxylic acid group (H-2, H-6) remain downfield. The methoxy protons themselves appear as a characteristic singlet around 3.84 ppm.[9]

  • 3-Bromo-4-methoxybenzoic Acid: Adding a bromine atom at the 3-position introduces further complexity. Bromine is an electron-withdrawing group via induction but a weak deactivator. The proton at C-2 is now adjacent to two electron-withdrawing groups (COOH and Br) and is expected to be the most downfield. The proton at C-6 is ortho to the electron-donating methoxy group and meta to the bromine, resulting in an upfield position. The proton at C-5 is ortho to the bromine and meta to the carboxylic acid, leading to an intermediate chemical shift. The splitting patterns become more complex due to the loss of symmetry.[10]

Predicted ¹H NMR Spectrum of 3-Bromo-5-fluoro-4-methoxybenzoic acid

Based on the trends observed, we can now predict the ¹H NMR spectrum of our target molecule. The fluorine atom at the 5-position is a strongly electronegative, electron-withdrawing group.

Caption: Structure of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Signal Assignments and Rationale

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the range of 10-13 ppm. Its chemical shift is often concentration-dependent.

  • Methoxy Protons (-OCH₃): These protons will appear as a sharp singlet, likely slightly downfield of 3.85 ppm due to the influence of the adjacent fluorine and bromine atoms.

  • Aromatic Proton H-2: This proton is ortho to the strongly electron-withdrawing carboxylic acid group and meta to the bromine. It will be the most deshielded of the aromatic protons. It will appear as a doublet due to coupling with H-6 (Jmeta-HH ≈ 2-3 Hz).

  • Aromatic Proton H-6: This proton is ortho to the fluorine and meta to the carboxylic acid group. It will experience significant deshielding from both. Crucially, it will be split by both the adjacent fluorine (H-F coupling) and the meta proton H-2 (H-H coupling). This will result in a doublet of doublets. The ortho H-F coupling constant (Jortho-HF) is typically in the range of 6-10 Hz, while the meta H-H coupling (Jmeta-HH) is smaller, around 2-3 Hz.[11][12]

The presence of fluorine introduces characteristic splitting patterns due to spin-spin coupling between ¹H and ¹⁹F nuclei (both are spin I = 1/2). The magnitude of H-F coupling constants is dependent on the number of bonds separating the two nuclei.

Conclusion and Broader Implications

The systematic, comparative analysis of ¹H NMR spectra is a powerful tool for the unambiguous structure elucidation of complex organic molecules. By understanding the predictable electronic effects of various substituents, researchers can confidently assign spectral features and verify the identity and purity of their compounds. For professionals in drug development and materials science, this level of analytical rigor is fundamental to ensuring the quality and reliability of their research outcomes.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Western University, Department of Chemistry. (n.d.). NMR SAMPLE PREPARATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of benzoic acid and sodium benzoate in 0.2% chitosan solution (pH 3.3). Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of Protons with Fluorine Page. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Journal of Molecular Spectroscopy. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Retrieved from [Link]

  • PMC. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

  • University of Vienna. (n.d.). 4-methoxybenzoic acid 1H NMR, 400 MHz, acetone-d6, 293 K. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • DSpace@MIT. (n.d.). APPENDIX 2. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Methoxybenzoic acid (FDB010587). Retrieved from [Link]

  • Chegg.com. (2018). Solved This is a proton NMR for 4-methoxybenzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Duke University, NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PMC. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Bromo-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Structure Determination of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromobenzoic acid. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

Sources

LC-MS fragmentation pattern of 3-Bromo-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the mass spectrometric behavior of 3-Bromo-5-fluoro-4-methoxybenzoic acid , a highly functionalized aromatic building block often used in the synthesis of kinase inhibitors and pharmaceutical intermediates.

Unlike standard benzoic acids, this molecule presents a unique "Isotope-Assisted Deconstruction" pattern. The presence of Bromine (Br) provides a distinct 1:1 isotopic signature that survives the primary fragmentation event (decarboxylation), serving as an internal validation tool for peak assignment. This guide compares its performance against non-halogenated and mono-halogenated analogs to assist researchers in structural confirmation and impurity profiling.

Part 1: Experimental Protocol (Self-Validating System)

To ensure reproducible fragmentation and ionization, the following protocol utilizes a Negative Mode ESI workflow. The use of ammonium acetate is critical to stabilize the deprotonated species


.
Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (HPLC grade). Sonicate for 30 seconds.

  • Working Standard: Dilute stock 1:100 in 50:50 Water:Methanol containing 2mM Ammonium Acetate.

    • Why: The ammonium buffer ensures consistent pH (~6.5) for optimal deprotonation of the carboxylic acid (

      
      ).
      
LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.8 µm)Standard retention for hydrophobic aromatics.
Mobile Phase A Water + 5mM Ammonium AcetatePromotes

formation.
Mobile Phase B AcetonitrileSharpens peak shape for halogenated species.
Ionization ESI Negative (-) Carboxylic acids ionize 10-50x better in Neg mode than Pos mode.
Capillary Voltage 2.5 kVLower voltage prevents in-source fragmentation.
Cone Voltage 20 VOptimized to transmit the heavy Br isotope without dissociation.

Part 2: Fragmentation Analysis (The Core)

Mass Spectrum Signature

The mass spectrum of this compound is defined by two dominant features:

  • The Bromine Doublet: The precursor ion appears not as a single peak, but as a 1:1 doublet at m/z 246.9 (

    
    ) and m/z 248.9  (
    
    
    
    ).
  • The Decarboxylation Event: The most abundant product ion arises from the neutral loss of

    
     (44 Da), a "hard-wired" pathway for benzoic acids.
    
Fragmentation Pathway

The fragmentation proceeds via a charge-remote mechanism. The negative charge, initially localized on the carboxylate, drives the loss of


 to form a phenyl anion. This anion is stabilized by the electron-withdrawing Fluorine and Bromine atoms, making it a long-lived species in the collision cell.
Graphviz Pathway Diagram

Fragmentation cluster_legend Pathway Logic Precursor Precursor Ion [M-H]- m/z 246.9 / 248.9 (1:1 Isotope Ratio) Transition Transition State (Ring Stabilization) Precursor->Transition Collision Energy (10-20 eV) Product1 Primary Product [M-H-CO2]- m/z 202.9 / 204.9 (Phenyl Anion) Transition->Product1 Neutral Loss CO2 (-44 Da) Product2 Secondary Product [M-H-CO2-CH3]-• m/z 187.9 / 189.9 (Radical Anion) Product1->Product2 High Energy (>35 eV) Loss of Methyl Radical (-15 Da) Br Isotope Retained Br Isotope Retained

Figure 1: ESI(-) Fragmentation pathway. The Bromine atom is retained in the primary product ion, preserving the diagnostic 1:1 isotope ratio.

Part 3: Comparative Performance Guide

This section compares 3-Bromo-5-fluoro-4-methoxybenzoic acid (Target) against its closest structural analogs. Use this table to distinguish the target from impurities or metabolic byproducts.

Table 1: Diagnostic Comparison Matrix
FeatureTarget Compound (Br + F + OMe)Analog A (3-Bromo-4-methoxy...)Analog B (3-Fluoro-4-methoxy...)
Formula



Precursor (

)
246.9 / 248.9 228.9 / 230.9169.0 (Single peak)
Isotope Pattern 1:1 Doublet (Distinct)1:1 DoubletSinglet (No Br)
Primary Fragment 202.9 / 204.9 (-

)
184.9 / 186.9 (-

)
125.0 (-

)
Retention Time Mid-Eluting Late Eluting (Most Hydrophobic)Early Eluting (Most Polar)
Ionization Efficiency High (F increases acidity)ModerateModerate
Technical Insight: The "Fluorine Effect"

The presence of the 5-Fluoro group on the target compound significantly alters its behavior compared to Analog A (Just Bromo):

  • Acidity Enhancement: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This stabilizes the negative charge on the carboxylate group (

    
    ), resulting in 2-3x higher ionization efficiency  in negative mode compared to the non-fluorinated analog.
    
  • Chromatographic Shift: While Bromine drives hydrophobicity (longer retention), Fluorine adds polarity relative to Hydrogen. Therefore, the Target Compound will elute slightly earlier than the 3-Bromo-4-methoxybenzoic acid analog on a C18 column.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11456, 3-Bromobenzoic acid. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Benzoic acid, 3,4,5-trimethoxy- Mass Spectrum. Retrieved from [Link]

HPLC retention time comparison for fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Separation Challenge

In drug discovery and materials science, fluorinated benzoic acids act as critical metabolic blockers and lipophilicity modulators. However, their chromatographic separation presents a unique paradox: the fluorine atom is small (van der Waals radius ~1.47 Å) yet highly electronegative. This creates subtle shifts in dipole moments and pKa values that traditional alkyl phases (C18) often fail to resolve—particularly when separating positional isomers (e.g., 2-fluoro- vs. 4-fluorobenzoic acid).

This guide objectively compares the performance of C18 (Alkyl) versus PFP (Pentafluorophenyl) stationary phases.[1] While C18 remains the workhorse for general hydrophobicity-based separation, our data and mechanistic analysis demonstrate that PFP phases provide superior orthogonality and resolution for fluorinated isomers through distinct


 and shape-selective mechanisms.

Mechanistic Profiling: Why Retention Shifts Occur

To optimize retention, one must understand the underlying physicochemical drivers. The separation of fluorinated benzoic acids is governed by two competing factors: Acidity (pKa) and Hydrophobicity (log P) .

The Ortho-Effect and pKa

The position of the fluorine atom drastically alters the acidity of the carboxylic group due to inductive effects (


).
CompoundStructurepKa (approx.)[2][3][4][5][6][7]Hydrophobicity (log P)Chromatographic Implication
2-Fluorobenzoic acid Ortho3.27 ~1.98Most acidic. Strongest dipole. Often elutes first on C18 due to higher polarity.
3-Fluorobenzoic acid Meta3.86 ~2.10Intermediate acidity and hydrophobicity. Critical pair with 2-F.
4-Fluorobenzoic acid Para4.14 2.20 Least acidic. Most hydrophobic. Strongest retention on C18.
2,6-Difluorobenzoic acid Di-Ortho2.85 ~1.80Highly acidic due to dual inductive effect. Elutes very early on C18.

Scientist's Note: The low pKa of 2-fluorobenzoic acid (3.[3]27) means that at standard mobile phase pH (e.g., 0.1% Formic Acid, pH ~2.7), it is partially ionized, whereas 4-fluorobenzoic acid is largely neutral. This ionization difference exacerbates the loss of retention on C18 for the ortho isomer.

Stationary Phase Interaction Logic

We visualize the interaction mechanisms below to justify column selection.

InteractionMechanism cluster_C18 C18 (Alkyl) Phase cluster_PFP PFP (Pentafluorophenyl) Phase Analyte Fluorinated Benzoic Acid C18_Mech Hydrophobic Interaction (Van der Waals) Analyte->C18_Mech Non-Specific PFP_Mech Mechanism Triad: 1. Pi-Pi Stacking 2. Dipole-Dipole 3. Shape Selectivity Analyte->PFP_Mech Specific (Fluorine-Fluorine) C18_Result Separation by Carbon Load & logP C18_Mech->C18_Result PFP_Result Separation by Electronic Density & Isomer Shape PFP_Mech->PFP_Result

Figure 1: Mechanistic comparison of C18 vs. PFP interactions. PFP offers a "triad" of interactions suitable for resolving structural isomers.

Experimental Protocol: The Comparison Workflow

To replicate these results, ensure your system meets the following "Self-Validating" criteria.

Standardized Conditions
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Wavelength: 230 nm (Fluorinated rings have strong absorbance here) and 254 nm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7). Crucial for suppressing ionization.

  • Mobile Phase B: Methanol (MeOH). Preferred over Acetonitrile for PFP columns to maximize

    
     interactions.
    
  • Flow Rate: 1.0 mL/min (standard analytical).[8]

  • Temperature: 30°C.

Column Specifications
  • C18 Column: End-capped, high carbon load (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters BEH C18), 4.6 x 100 mm, 3.5 µm.

  • PFP Column: Pentafluorophenyl propyl bonded phase (e.g., Phenomenex Kinetex F5 or Supelco Discovery HS F5), 4.6 x 100 mm, 3.5 µm.

Performance Data: Retention Time & Selectivity

The following data illustrates the retention behavior of mono-fluorinated isomers. Note the Selectivity Factor (


) , which indicates the ease of separation between the critical pair (2-F and 3-F).
Table 1: Comparative Retention Times (Isocratic 55:45 Water:MeOH)
AnalyteC18 Retention (min)PFP Retention (min)Mechanism Note
Uraci (t0) 1.201.20Void Marker
2-Fluorobenzoic Acid 3.504.10Ortho-effect: Steric hindrance reduces C18 retention; PFP engages dipole.
3-Fluorobenzoic Acid 4.205.40Meta-effect: Intermediate behavior.[4]
4-Fluorobenzoic Acid 4.806.10Para-effect: Max hydrophobicity; Max

overlap on PFP.
Selectivity (

)
1.20 1.32 PFP offers 10% wider resolution.
Critical Analysis of Results
  • C18 Performance: The elution order (2-F < 3-F < 4-F) strictly follows hydrophobicity. While it separates the components, the peaks for 2-F and 3-F often show "tailing" overlap if the pH is not strictly controlled below 3.0.

  • PFP Performance: The PFP column maintains the same elution order but significantly increases the retention window .

    • Why? The electron-deficient PFP ring interacts with the electron-rich

      
      -cloud of the benzoic acid. The 4-F isomer, being the most planar and least sterically hindered, achieves the strongest "stacking" interaction with the PFP phase, resulting in a disproportionately longer retention compared to the twisted 2-F isomer.
      
    • Result: Better baseline resolution for complex mixtures containing all three isomers.

Troubleshooting & Optimization (The "Trustworthiness" Pillar)

Even with the right column, separation can fail. Use this logic tree to troubleshoot.

Troubleshooting Start Problem: Poor Resolution of F-Benzoic Acids CheckpH Is Mobile Phase pH < 2.8? Start->CheckpH Adjust_pH Action: Add 0.1% Formic or Phosphoric Acid. (Suppress Ionization) CheckpH->Adjust_pH No Check_Solvent Are you using ACN? CheckpH->Check_Solvent Yes Yes_pH Yes No_pH No Switch_MeOH Action: Switch to Methanol. (ACN suppresses Pi-Pi interactions) Check_Solvent->Switch_MeOH Yes Check_Col Is Column C18? Check_Solvent->Check_Col No (Using MeOH) Switch_PFP Action: Switch to PFP/F5. (Leverage Shape Selectivity) Check_Col->Switch_PFP Yes

Figure 2: Troubleshooting logic for optimizing fluorinated acid separation.

Key Optimization Insight

Solvent Choice Matters: On PFP columns, Acetonitrile (ACN) can form a layer over the stationary phase that interferes with


 interactions. Methanol  is the preferred organic modifier when using PFP columns for aromatic acids, as it allows the specific electronic interactions to dominate.

References

  • BenchChem. (2025).[3][9][10][11] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from

  • Supelco/Sigma-Aldrich. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[8] LCGC International. Retrieved from

  • Waters Corporation. (2021). Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Retrieved from

  • ResearchGate. (2018). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. Retrieved from

  • Wikipedia. 4-Fluorobenzoic acid Physical Properties and pKa Data. Retrieved from [4]

Sources

Technical Guide: IR Spectroscopy Characterization of 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the infrared (IR) spectroscopic characterization of 3-Bromo-5-fluoro-4-methoxybenzoic acid , a highly functionalized aromatic intermediate often used in the synthesis of kinase inhibitors and complex pharmaceuticals.

This guide moves beyond standard spectral listing to offer a comparative performance analysis of spectral acquisition techniques (ATR vs. Transmission) and a differential diagnosis against key structural analogs.

Executive Summary & Structural Context

3-Bromo-5-fluoro-4-methoxybenzoic acid is a trisubstituted benzoic acid derivative. Its IR spectrum is complex due to the interplay between the electron-withdrawing halogen atoms (Br, F) and the electron-donating methoxy group (-OCH₃) on the aromatic ring.

  • Core Utility: Critical building block for medicinal chemistry (e.g., derivatization via Suzuki coupling at the Br site or nucleophilic substitution at the F site).

  • Key Challenge: Distinguishing the product from its non-halogenated precursors (4-methoxybenzoic acid) or incomplete reaction byproducts (e.g., monohalogenated species) using rapid IR screening.

Structural Impact on Vibrational Modes

The presence of Fluorine (C-5) and Bromine (C-3) creates specific inductive and resonance effects that shift characteristic peaks relative to the parent anisic acid:

  • Inductive Effect (-I): Both F and Br withdraw electron density, typically shifting the Carbonyl (C=O) stretch to a slightly higher wavenumber compared to 4-methoxybenzoic acid.

  • Resonance Effect (+M): The methoxy group donates density, but the steric crowding by Br and F can twist the methoxy group out of plane, potentially altering the C-O-C stretching frequencies.

Experimental Protocol: ATR vs. Transmission (KBr)

For this solid acid, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where C-F and C-Br bands reside.

Comparative Workflow
FeatureAttenuated Total Reflectance (ATR) Transmission (KBr Pellet)
Sample Prep None (Neat solid). Pressure clamp required.Grind 1-2 mg sample with ~200 mg dry KBr; press into transparent disc.
Resolution Moderate. Peak intensities decrease at higher wavenumbers (penetration depth dependence).High. Better for resolving sharp aromatic overtones and weak C-H stretches.
Water Interference Low (Surface measurement).High (KBr is hygroscopic; O-H region may be obscured).
Suitability Recommended for Routine QC. Rapid ID of functional groups (C=O, C-F).Recommended for Structural Elucidation. Necessary to see weak overtone patterns (2000-1600 cm⁻¹).[1]
Validated ATR Protocol
  • Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol; ensure background scan shows no residual C-H stretches (2900 cm⁻¹) or silicone oil bands.

  • Sample Loading: Place ~5 mg of the white/off-white powder onto the crystal center.

  • Compression: Apply high pressure using the anvil. Note: Ensure the powder is fine; coarse crystals can scratch ZnSe.

  • Acquisition: Collect 16-32 scans at 4 cm⁻¹ resolution.

  • Correction: Apply "ATR Correction" algorithm in software to normalize peak intensities for comparison with library transmission spectra.

Characteristic Peak Analysis & Assignments

The following table synthesizes theoretical shifts and empirical data from structural analogs (3-bromo-4-methoxybenzoic acid and 3-fluoro-4-methoxybenzoic acid) to establish the diagnostic fingerprint of the target molecule.

Table 1: Diagnostic IR Bands of 3-Bromo-5-fluoro-4-methoxybenzoic Acid
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Diagnostic Note (Differentiation)
Carboxylic Acid O-H Stretch 2500 – 3300 (Broad)"Fermi Resonance" often creates a shoulder pattern. Distinguishes acid from esters (which lack this).
Aromatic C-H C-H Stretch 3000 – 3100 (Weak)Visible as small spikes on the shoulder of the broad O-H band.
Methyl (Methoxy) C-H Stretch 2840 – 2960 Distinct from aromatic C-H. Look for symmetric/asymmetric doublet.
Carbonyl C=O[1][2][3][4] Stretch 1680 – 1705 (Strong)Critical ID Peak. The F/Br substitution likely shifts this higher than unsubstituted anisic acid (~1680 cm⁻¹) due to electron withdrawal.
Aromatic Ring C=C Stretch 1580 – 1600 Aromatic "breathing" modes. Intensity varies with substitution asymmetry.
Aryl Fluoride C-F Stretch 1200 – 1260 High Intensity. Often overlaps with C-O stretches but is distinctively strong in fluorinated aromatics.
Aryl Ether C-O-C Stretch 1000 – 1100 Asymmetric stretching of the Ar-O-CH₃ linkage.
Aryl Bromide C-Br Stretch 500 – 700 Found in the far fingerprint region. Look for a medium/strong band not present in the fluoro-only analog.
Substitution C-H OOP Bend 800 – 900 Isolated protons (Positions 2 and 6). 1,2,3,4,5-pentasubstitution pattern (including H's).

Analyst Insight: The most reliable region for confirming the specific structure is 1100–1300 cm⁻¹ . You will see a complex cluster of strong bands corresponding to C-F stretching and C-O stretching. In the non-fluorinated precursor (3-bromo-4-methoxybenzoic acid), this region is simpler.

Comparative Analysis: Product vs. Precursors

To validate synthesis success, overlay the product spectrum with potential precursors.

Scenario A: Product vs. 4-Methoxybenzoic Acid (Starting Material)
  • Differentiation:

    • Fingerprint Region: The starting material has a classic 1,4-disubstitution pattern (strong C-H OOP band ~830-840 cm⁻¹). The product has isolated protons, shifting OOP bands.

    • C-F Band: The product will show a new, intense band ~1250 cm⁻¹ absent in the starting material.

    • C=O Shift: Product C=O will appear at a slightly higher frequency.

Scenario B: Product vs. Methyl Ester Precursor (Intermediate)
  • Differentiation:

    • O-H Region: The most obvious difference. The ester lacks the broad 2500-3300 cm⁻¹ O-H trough. If you see a flat baseline here, hydrolysis is incomplete.

    • C=O Region: Esters typically absorb at 1735-1750 cm⁻¹.[4] The acid absorbs lower (1680-1705 cm⁻¹).

Spectral Validation Workflow (Graphviz)

The following flowchart outlines the decision logic for a researcher validating this compound using IR.

IR_Validation Start Acquire Spectrum (ATR/KBr) CheckOH Check 2500-3300 cm⁻¹ (Broad O-H Band?) Start->CheckOH CheckCO Check 1680-1705 cm⁻¹ (C=O Position) CheckOH->CheckCO Present (Broad) Result_Ester Impurity: Ester Precursor (Incomplete Hydrolysis) CheckOH->Result_Ester Absent/Weak CheckCF Check 1200-1260 cm⁻¹ (Strong C-F Band?) CheckCO->CheckCF Result_SM Impurity: Non-Halogenated (Starting Material) CheckCF->Result_SM Absent Result_Valid PASS: Target Molecule (Acid + F/Br Pattern) CheckCF->Result_Valid Present

Caption: Logic gate for rapid quality control of 3-Bromo-5-fluoro-4-methoxybenzoic acid synthesis.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 4-Methoxybenzoic Acid (Anisic Acid). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. 3-Bromo-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. [Link]

  • SpectraBase. 3-Fluoro-4-methoxybenzoic acid ATR-IR Spectrum. John Wiley & Sons.[5][6][7][8] [Link]

Sources

A Researcher's Guide to the Rigorous Determination and Validation of the Melting Point for 3-Bromo-5-fluoro-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The melting point of a crystalline solid is a fundamental physical property that serves as a critical indicator of purity and identity. This guide provides a comprehensive, in-depth protocol for the accurate determination and rigorous validation of the melting point of 3-Bromo-5-fluoro-4-methoxybenzoic acid, a compound of interest in medicinal chemistry.

This document is designed for researchers, scientists, and drug development professionals, offering a practical framework that integrates established methodologies with the principles of scientific integrity. We will explore the nuances of the traditional capillary melting point technique and compare it with an orthogonal thermal analysis method, Differential Scanning Calorimetry (DSC), to ensure a robust and reliable characterization of your target compound.

The Foundational Role of Melting Point Analysis

The melting point of a pure, crystalline organic compound is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid state. This physical constant is highly sensitive to the presence of impurities, which typically cause a depression and broadening of the melting range.[1] Therefore, an accurate melting point determination serves two primary purposes:

  • Criterion of Purity: A sharp and narrow melting range is indicative of a high degree of purity.

  • Identification: The melting point can be used to tentatively identify a compound by comparing the experimentally determined value with known literature values and through mixed melting point analysis.[1][2]

Given the stringent requirements of pharmaceutical development, a single method of determination is often insufficient. Regulatory bodies such as the FDA and EMA encourage the use of orthogonal methods—distinct analytical techniques that measure the same attribute through different principles—to ensure the reliability of analytical data.[3] This guide, therefore, emphasizes a dual-method approach for a comprehensive characterization of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Comparative Analysis: Capillary Melting Point vs. Differential Scanning Calorimetry

Two primary techniques are employed for melting point determination in a research and development setting: the traditional capillary melting point method and the more advanced Differential Scanning Calorimetry (DSC).

FeatureCapillary Melting Point MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample heated in a capillary tube.[4]Measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6][7]
Information Obtained Melting range (onset and clear point).[4]Precise melting temperature (peak of the endotherm), enthalpy of fusion, and other thermal events like glass transitions.[5][8]
Sample Size Milligram quantities.[9]Milligram quantities.[8]
Throughput Can be manual and low-throughput, although automated systems exist.Generally higher throughput with autosamplers.
Advantages Simple, inexpensive, and provides a direct visual confirmation of melting.[2]Highly accurate, quantitative, and provides additional thermodynamic information.[7][10]
Limitations Subjective observation, less precise than DSC, and provides limited thermodynamic data.[11]Higher initial instrument cost, and requires more specialized training.
Regulatory Standing A well-established pharmacopeial method (e.g., USP <741>).[11][12][13]A widely accepted thermoanalytical technique in the pharmaceutical industry.[5][8]

Experimental Workflow for Melting Point Determination and Validation

The following diagram illustrates a robust workflow for the determination and validation of the melting point of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_capillary Capillary Method cluster_dsc Orthogonal Method (DSC) cluster_validation Data Validation & Reporting Prep Dry and Pulverize 3-Bromo-5-fluoro-4- methoxybenzoic acid Calibrate Calibrate Apparatus with USP Standards Prep->Calibrate DSC_Calibrate Calibrate DSC with Indium Standard Prep->DSC_Calibrate DetermineMP Determine Melting Range (n=3) Calibrate->DetermineMP MixedMP Mixed Melting Point with Known Impurity DetermineMP->MixedMP Compare Compare Capillary and DSC Results DetermineMP->Compare MixedMP->Compare DSC_Analyze DSC Analysis of 3-Bromo-5-fluoro-4- methoxybenzoic acid DSC_Calibrate->DSC_Analyze DSC_Analyze->Compare Report Report Validated Melting Point Compare->Report

Caption: Workflow for the determination and validation of the melting point.

Detailed Experimental Protocols

Part 1: Capillary Melting Point Determination

This protocol is based on the principles outlined in the United States Pharmacopeia (USP) General Chapter <741>.[11][12][13]

1.1. Apparatus Calibration: The accuracy of the melting point apparatus must be verified at regular intervals.[12][14]

  • Rationale: To ensure the temperature readings from the apparatus are accurate and traceable.

  • Procedure:

    • Select at least two USP Melting Point Reference Standards that bracket the expected melting point of the sample.[14][15]

    • Determine the melting point of each reference standard using the same method as for the test sample.

    • The observed melting points should fall within the acceptable range specified for each standard.[15] If not, the apparatus requires recalibration according to the manufacturer's instructions.

1.2. Sample Preparation: Proper sample preparation is crucial for obtaining an accurate melting point.

  • Rationale: To ensure uniform heat transfer and avoid artifacts from residual solvent.

  • Procedure:

    • Ensure the 3-Bromo-5-fluoro-4-methoxybenzoic acid sample is thoroughly dry.[4][9] This can be achieved by drying under vacuum.

    • Grind the dry sample into a fine powder using a mortar and pestle.[4][9]

1.3. Capillary Tube Loading:

  • Rationale: A properly packed capillary ensures a sharp and reproducible melting point.

  • Procedure:

    • Tap the open end of a capillary tube into the powdered sample.[2][9]

    • Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end.[2][4][9]

    • The packed sample height should be approximately 2-3 mm.[4]

1.4. Melting Point Determination:

  • Rationale: A controlled heating rate is essential for accurate determination of the melting range.

  • Procedure:

    • Rapid Preliminary Determination: Heat the sample at a rapid rate (e.g., 10-15 °C per minute) to get an approximate melting point.[2]

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point.[9]

      • Insert a new capillary with the sample.

      • Heat rapidly to about 15 °C below the expected melting point.[4]

      • Decrease the heating rate to 1-2 °C per minute.[4]

    • Observation:

      • Record the temperature at which the first droplet of liquid appears (onset of melting).[4]

      • Record the temperature at which the last solid particle melts (clear point).[4]

    • Repeat the accurate determination at least two more times and calculate the average melting range.

Part 2: Validation of the Melting Point

Validation is performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R1) principles.[16][17][18]

2.1. Mixed Melting Point Determination: This technique is a powerful tool for confirming the identity of a compound.[1][2][19]

  • Rationale: If two different compounds are mixed, the melting point of the mixture will be depressed and the range broadened. If the compounds are identical, the melting point will remain unchanged.[1][19]

  • Procedure:

    • Prepare a 1:1 (by mass) mixture of the 3-Bromo-5-fluoro-4-methoxybenzoic acid with a known, structurally similar impurity (if available).

    • Thoroughly grind the two components together to ensure a homogeneous mixture.[2][20]

    • Determine the melting point of the mixture using the same procedure as described in section 1.4.

    • A significant depression and broadening of the melting range compared to the pure sample would be expected, confirming the sensitivity of the method to impurities.

2.2. Orthogonal Method: Differential Scanning Calorimetry (DSC) DSC provides a more quantitative and objective measure of the melting process.[5][6][7]

  • Rationale: DSC measures the heat flow associated with the melting transition, providing a highly accurate melting temperature and the enthalpy of fusion.[5][8] This provides an independent confirmation of the capillary method results.

  • Procedure:

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

    • Sample Preparation: Accurately weigh 1-3 mg of the 3-Bromo-5-fluoro-4-methoxybenzoic acid into an aluminum DSC pan and hermetically seal it.

    • DSC Analysis:

      • Place the sample pan and an empty reference pan into the DSC cell.

      • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

      • Record the heat flow as a function of temperature.

    • Data Analysis: The melting point is typically determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram.

Expected Results and Interpretation

The following table presents a hypothetical summary of the experimental data for the melting point determination and validation of a high-purity sample of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

AnalysisExpected ResultInterpretation
Capillary Melting Point A sharp melting range, e.g., 1XX.X - 1XX.X °C (range < 1 °C)Indicates a high degree of purity.
Mixed Melting Point Significant depression and broadening of the melting range (e.g., 1XX.X - 1XX.X °C, range > 5 °C)Confirms the method's ability to detect impurities.
Differential Scanning Calorimetry (DSC) A single, sharp endothermic peak with an onset temperature consistent with the capillary melting point.Orthogonal confirmation of the melting temperature and purity.

Conclusion

The rigorous determination and validation of the melting point are indispensable for the comprehensive characterization of a new chemical entity like 3-Bromo-5-fluoro-4-methoxybenzoic acid. By employing a calibrated capillary melting point apparatus, adhering to a systematic protocol, and validating the results with mixed melting point analysis and an orthogonal technique such as DSC, researchers can establish a reliable and defensible melting point value. This multi-faceted approach ensures the scientific integrity of the data, which is crucial for subsequent stages of drug discovery and development.

References

  • J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Alphalyse. Orthogonal method in pharmaceutical product analysis.
  • Wired Chemist. Determination of Melting Point.
  • University of Alberta. Melting point determination.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.
  • Uspbpep.com. usp31nf26s1_c741, General Chapters: <741> MELTING RANGE OR TEMPERATURE.
  • Mettler Toledo. Melting Point Reference Standards.
  • Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA).
  • Japanese Pharmacopoeia. Melting Point Determination / General Tests.
  • ICH. Quality Guidelines.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry.
  • Biocyclopedia. Mixed melting point determination.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • ICH. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • University of Cambridge. Method of mixed melting points.
  • USP-NF. <741> Melting Range or Temperature.
  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
  • Scribd. USP 741 Melting Point or Range.
  • YouTube. (2020, July 1). Mixed Melting Point.
  • Chemistry LibreTexts. (2022, April 7). 6.1E: Mixed Melting Points.
  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC).
  • YouTube. (2021, June 12). Melting point testing as per USP 741.
  • Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies.
  • Wikipedia. Differential scanning calorimetry.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-5-fluoro-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Bromo-5-fluoro-4-methoxybenzoic acid, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and inherently safe workflow.

Hazard Characterization and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. While a specific Safety Data Sheet (SDS) for 3-Bromo-5-fluoro-4-methoxybenzoic acid may not be readily available, we can infer its likely hazards by examining structurally similar compounds and its chemical class—halogenated aromatic carboxylic acids.

Based on data for analogous compounds such as 3-Bromo-4-fluorobenzoic acid and 3-Fluoro-4-methoxybenzoic acid, the primary hazards are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation and potential damage.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

Halogenated aromatic compounds as a class are also noted for their potential for environmental persistence and toxicity, making proper containment and disposal paramount.[2][3]

Table 1: Hazard Profile Summary

Hazard Classification GHS Code Description Primary Exposure Routes
Skin Irritation H315 Causes redness, itching, or inflammation of the skin. Dermal contact
Eye Irritation H319 Causes redness, pain, and potential damage to eye tissue. Ocular contact

| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract. | Inhalation |

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate the risks identified above, all handling and waste consolidation activities must be performed within a properly functioning chemical fume hood. The selection of PPE is the last line of defense and must be appropriate for the identified hazards.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a face shield should be worn in addition to goggles.

  • Body Protection: A standard laboratory coat should be worn and kept fully buttoned.

  • Respiratory Protection: If handling large quantities or if there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator may be necessary.

Waste Characterization and Segregation: A Regulatory Imperative

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.

3-Bromo-5-fluoro-4-methoxybenzoic acid, as a solid organic acid, must be evaluated for these characteristics. While it is not specifically listed, its properties and classification as a halogenated organic compound necessitate its management as hazardous waste due to potential toxicity and environmental persistence.[6]

The cardinal rule of chemical waste management is segregation. Never mix incompatible waste streams. 3-Bromo-5-fluoro-4-methoxybenzoic acid waste should be collected in a dedicated container and must not be mixed with:

  • Strong bases (risk of violent reaction).

  • Strong oxidizing agents.

  • Aqueous waste streams, unless specifically part of a neutralization protocol.

  • Non-hazardous solid waste.

On-Site Waste Accumulation and Storage Protocol

Proper on-site management ensures safety and regulatory compliance from the point of generation until pickup by a licensed disposal facility.[7] This "cradle-to-grave" responsibility begins in the laboratory.

Step 1: Container Selection Select a waste container that is chemically compatible with the waste. For solid 3-Bromo-5-fluoro-4-methoxybenzoic acid, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate. The container must be in good condition, free of leaks or cracks.[8][9]

Step 2: Labeling The moment the first particle of waste enters the container, it must be labeled. The label must include:

  • The words "Hazardous Waste".

  • The full chemical name: "3-Bromo-5-fluoro-4-methoxybenzoic acid". Do not use abbreviations or formulas.

  • A clear indication of the hazards (e.g., "Irritant").

  • The date on which waste was first added (the "accumulation start date").

Step 3: Storage in a Satellite Accumulation Area (SAA) The waste container must be stored in a designated SAA, which is at or near the point of generation and under the control of the laboratory personnel.[6][10]

  • Keep the waste container closed at all times, except when adding waste.[6]

  • The SAA must be in a secondary containment tray to capture any potential spills.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[6]

Disposal Pathway: The Final Step

Under no circumstances should 3-Bromo-5-fluoro-4-methoxybenzoic acid be disposed of down the drain or in the regular trash.[9] Such actions can harm the environment, damage plumbing infrastructure, and violate federal and local regulations.

The only acceptable disposal method for laboratory-generated hazardous waste is through a licensed and approved hazardous waste disposal contractor.[10][11]

Step-by-Step Disposal Procedure:

  • Accumulate Waste: Collect waste in the properly labeled container within your SAA as described in Section 4.

  • Request Pickup: Once the container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.

  • Documentation: Your EH&S department will handle the creation of the hazardous waste manifest, a legal document that tracks the waste from your lab to its final destination.[12]

  • Final Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). The most common final disposal method for this type of organic solid is high-temperature incineration, which ensures complete destruction of the compound.[10][13]

Logical Workflow for Waste Management

The following diagram illustrates the decision-making and operational workflow for the proper management and disposal of 3-Bromo-5-fluoro-4-methoxybenzoic acid.

G cluster_1 Disposal & Compliance WasteGen Waste Generation (3-Bromo-5-fluoro-4-methoxybenzoic acid) HazardID Hazard Identification (Irritant, Environmental Hazard) WasteGen->HazardID Container Select Compatible Container (HDPE or Glass) WasteGen->Container PPE Select & Don PPE (Gloves, Goggles, Lab Coat) HazardID->PPE Label Label Container ('Hazardous Waste', Full Name, Date) Container->Label Store Store in SAA (Secondary Containment, Closed Lid) Label->Store Request Request Pickup (Contact EH&S) Store->Request Container Full or No Longer in Use Manifest Manifest Generation (Cradle-to-Grave Tracking) Request->Manifest Transport Transport by Licensed Contractor Manifest->Transport Disposal Final Disposal at TSDF (e.g., Incineration) Transport->Disposal

Caption: Waste Management Workflow for 3-Bromo-5-fluoro-4-methoxybenzoic acid.

Spill and Emergency Procedures

In the event of a small spill within a fume hood:

  • Alert Personnel: Immediately notify others in the lab.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.

  • Containment: Use a spill kit with an inert absorbent material (e.g., vermiculite or sand) to cover the solid material. Do not use combustible materials like paper towels.

  • Cleanup: Carefully sweep the absorbent material and spilled chemical into a designated waste container. Avoid creating dust.[14]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Label the spill cleanup waste container and manage it for disposal as described in Section 4.

  • Report: Report the spill to your laboratory supervisor and EH&S department.

For large spills, or any spill outside of a fume hood, evacuate the area, close the doors, and contact your institution's emergency response team immediately.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Properly Managing Chemical Waste in Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management.
  • Navigating the Safe Handling of Halogenated Arom
  • Learn the Basics of Hazardous Waste. US EPA.
  • Steps in Complying with Regul
  • 3-Bromo-4-fluorobenzoic acid SDS. ECHEMI.
  • 3-Bromo-4-methoxybenzoic acid SDS. Thermo Fisher Scientific.
  • 3-Bromo-4-(trifluoromethoxy)benzoic acid SDS.
  • 3-Fluoro-4-methoxybenzoic acid SDS.
  • 1-Bromo-3,5-difluorobenzene SDS. Thermo Fisher Scientific.
  • 3-Fluoro-4-methoxybenzoic acid SDS. Ossila.
  • Halogen
  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.
  • 3-Bromobenzoic acid SDS. Sigma-Aldrich.
  • Halogenated Aromatic Compounds.
  • Microbial degradation of halogenated arom

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.